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Cobalt--manganese (1/3)

Cat. No.: B14622131
CAS No.: 60936-10-9
M. Wt: 223.74732 g/mol
InChI Key: LICNWEHBKFDCGW-UHFFFAOYSA-N
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Description

Significance of Cobalt-Manganese Oxide Systems in Advanced Materials Science

Cobalt-manganese (Co-Mn) oxide systems are a focal point of advanced materials science due to their remarkable and highly versatile chemical, electrochemical, and catalytic properties. mdpi.com The great diversity in their phase compositions, the distribution of metal ions and vacancies within their crystal structures, and the variable valence states of cobalt and manganese ions result in a wide range of functionalities. mdpi.comresearchgate.net These materials are integral to developments in energy storage and conversion, serving as high-performance electrodes for lithium-ion batteries, sodium-ion batteries, and supercapacitors. mdpi.comresearchgate.netfrontiersin.orgfrontiersin.org In supercapacitors, for instance, Co-Mn composites have demonstrated high specific capacitance and energy density. plos.org

Beyond energy applications, Co-Mn oxides are crucial in catalysis. They are frequently used in environmental and industrial processes, including the removal of volatile organic compounds (VOCs), the selective oxidation of alcohols, and oxidation/reduction reactions involving carbon monoxide. mdpi.com The synergistic effect between cobalt and manganese often leads to enhanced catalytic activity compared to the individual oxides. researchgate.net Their applications also extend to magnetic materials, sensors, and aerospace technologies, where their stability and unique electronic properties are highly valued. americanelements.comresearchgate.netucm.es

Overview of Varied Stoichiometries and Structural Forms

The properties of cobalt-manganese compounds are intrinsically linked to their stoichiometry and crystal structure. Researchers have explored a variety of structural forms to harness and tune their functionalities.

Spinels: The most extensively studied form is the spinel structure, described by the general formula CoₓMn₃₋ₓO₄ (where 0 < x < 3). mdpi.com These compounds can range from manganese-rich tetragonal structures to cobalt-rich cubic structures. mdpi.comresearchgate.net The distribution of Co²⁺, Co³⁺, Mn²⁺, Mn³⁺, and Mn⁴⁺ ions between the tetrahedral and octahedral sites of the spinel lattice is highly dependent on the synthesis conditions and the Co/Mn ratio. mdpi.comresearchgate.net This cation distribution critically influences the material's electronic structure, bandgap, and ultimately its catalytic and electrochemical performance. mdpi.comresearchgate.net For example, spinel cobalt-manganese oxides have been synthesized as porous nanocubes and nanoparticles for use as highly efficient catalysts in Li-O₂ batteries and for oxygen reduction/evolution reactions. rsc.orgrsc.org

Metal-Organic Frameworks (MOFs): Cobalt-manganese bimetallic MOFs are crystalline materials constructed from metal ions or clusters (nodes) linked by organic ligands. researchgate.netpreprints.org These materials are noted for their exceptionally high porosity and large specific surface area. researchgate.netresearchgate.net The distinct redox behaviors of cobalt and manganese ions within the framework allow for the tuning of electrochemical properties. researchgate.net Co-Mn MOFs have shown significant promise as electrode materials for supercapacitors and can also serve as sacrificial templates or precursors to synthesize porous oxide catalysts with controlled morphology, such as the nanocubes used in Li-O₂ batteries. rsc.orgacs.org

Phosphates: Mixed metal phosphates containing cobalt and manganese are another important structural class. rsc.org These materials are often synthesized via methods like sonochemical or hydrothermal routes and are investigated primarily for energy storage applications. rsc.orgresearchgate.netacs.org Ternary systems, such as cobalt-manganese-zinc phosphates, have been developed as high-performance "supercapattery" devices, which bridge the gap between supercapacitors and batteries. rsc.org The composition of these phosphates can be optimized to deliver superior specific capacity and energy density. rsc.orgresearchgate.net Additionally, cobalt-substituted manganese phosphates have been synthesized for use as stable and vivid inorganic pigments. nih.gov

Historical Context and Evolution of Research in Cobalt-Manganese Based Compounds

Research into cobalt and manganese oxides has a long history, initially focusing on their fundamental crystal chemistry and magnetic properties. wiley-vch.deaip.org Early studies established the complex relationships between composition, crystal structure (e.g., layered vs. spinel), and physical properties in 3d transition metal oxides. wiley-vch.de The concept of using layered lithium-layered oxides, pioneered by John B. Goodenough in the 1980s, laid the groundwork for modern battery technology and spurred interest in mixed metal oxides, including those containing cobalt and manganese. rsc.org

The late 20th and early 21st centuries saw a shift towards nanostructured materials, as researchers discovered that properties could be dramatically enhanced by controlling particle size and morphology. researchgate.net This led to the development of various synthesis techniques like co-precipitation, sol-gel, and hydrothermal methods to produce nanoparticles, nanorods, and porous structures. mdpi.comresearchgate.net In recent years, research has become highly application-driven. The focus has intensified on optimizing specific stoichiometries, such as the Nickel-Manganese-Cobalt (NCM) oxides for Li-ion battery cathodes, where the precise ratio of metals is tuned to balance capacity, stability, and cost. rsc.orgfrontiersin.org Concurrently, advanced catalytic applications have emerged, with the development of sophisticated structures like pincer-type complexes for homogeneous catalysis, a field where manganese-based catalysts have seen explosive growth since 2016. unl.ptacs.org The current research landscape is characterized by the rational design of Co-Mn materials with tailored surface structures and compositions for targeted applications in energy and environmental science. researchgate.netacs.org

Data Tables

Table 1: Comparison of Cobalt-Manganese Structural Forms

Structural FormGeneral Formula/DescriptionCommon Synthesis MethodsKey Research Applications
Spinel Oxides CoₓMn₃₋ₓO₄ (0 < x < 3)Co-precipitation, Solid-state reaction, Spray pyrolysis, HydrothermalCatalysis (ORR/OER, VOC removal), Li-ion Batteries, Supercapacitors, Magnetic Sensors mdpi.comresearchgate.netplos.orgrsc.org
Metal-Organic Frameworks (MOFs) Bimetallic frameworks with Co and Mn nodes and organic linkersSolvothermal/Hydrothermal, In-situ depositionSupercapacitors, Electrocatalysis, Precursors for porous oxides researchgate.netrsc.orgresearchgate.netacs.org
Phosphates Mixed metal phosphates, e.g., CoₓMnᵧ(PO₄)zSonochemical, Hydrothermal, Heating methodSupercapacitors/Supercapatteries, Pigments rsc.orgresearchgate.netacs.orgnih.gov

Table 2: Research Findings on Cobalt-Manganese (Co-Mn) Compounds

Compound/SystemSynthesis HighlightsKey Findings & PropertiesInvestigated Application
Porous Co–Mn–O Nanocubes Derived from metal-organic frameworks (MOFs).Spinel-type structure with high specific surface area and porous morphology.Cathode catalyst for Li-O₂ batteries, showing low overpotential and excellent cycle stability. rsc.org
CoₓMn₃₋ₓO₄ Spinels Prepared by heating mixtures of MnO and Co₃O₄.The Co/Mn ratio and cation distribution control the bandgap and catalytic properties.Widely used as catalysts for VOC removal, oxidation, and in energy storage. mdpi.com
CoMnSe@NF Grown by in-situ deposition using MOFs as a template.Delivers high areal capacity (1714 mC cm⁻²) and specific capacity (519 C g⁻¹).Positive electrode for supercapacitors. acs.org
Co₃Mn₁ BDC MOF Developed as bimetallic nanosheets.Exhibits low overpotential (289 mV at 10 mA cm⁻²) and a favorable Tafel slope (56.8 mV dec⁻¹).Oxygen Evolution Reaction (OER) electrocatalyst. researchgate.net
Co-Mn-Zn Ternary Phosphate Synthesized via a sonochemical approach.Zn₀.₅₀Co₀.₅₀Mn(PO₄)₂ delivered a specific capacity of 1022.52 C g⁻¹.Electrode material for high-performance supercapattery devices. rsc.org
Co-Mn Composite Oxide Fabricated by ex-situ electrodeposition and heating.Showed a high specific capacitance of 2.2 x 10³ Fg⁻¹ in a KOH/K₃Fe(CN)₆ electrolyte.Electrode for electrochemical capacitors. plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoMn3 B14622131 Cobalt--manganese (1/3) CAS No. 60936-10-9

Properties

CAS No.

60936-10-9

Molecular Formula

CoMn3

Molecular Weight

223.74732 g/mol

IUPAC Name

cobalt;manganese

InChI

InChI=1S/Co.3Mn

InChI Key

LICNWEHBKFDCGW-UHFFFAOYSA-N

Canonical SMILES

[Mn].[Mn].[Mn].[Co]

Origin of Product

United States

Synthesis Methodologies for Cobalt Manganese Mixed Oxides

Precipitation-Based Techniques

Precipitation methods are widely utilized for the synthesis of cobalt-manganese mixed oxides due to their simplicity, scalability, and ability to yield homogenous products. These techniques involve the precipitation of precursors from a solution, which are subsequently calcined to form the final mixed oxide.

Co-precipitation Methods for Mixed Oxides

Co-precipitation is a common and effective method for synthesizing cobalt-manganese mixed oxides. This technique involves the simultaneous precipitation of both cobalt and manganese ions from a precursor solution, leading to a homogeneous mixture of their hydroxides, carbonates, or other salts. Subsequent thermal treatment of the precipitate yields the desired mixed oxide. The properties of the final material are highly dependent on factors such as the nature of the precursors, the precipitating agent, the pH of the solution, and the calcination temperature.

For instance, brain-like cobalt manganese oxide nanocomposites have been synthesized using co-precipitation processes. researchgate.net The choice of precursors, such as nitrates, sulfates, and acetates of cobalt and manganese, has been shown to influence the structural, optical, thermal, and morphological properties of the resulting nanocomposites. researchgate.net In one study, cobalt oxide-manganese oxide composites were prepared by first synthesizing cobalt oxide particles which then acted as seeds for the precipitation of manganese oxide. researchgate.net Characterization of these composites confirmed the formation of MnCo₂O₄. researchgate.net Another variation involves the use of succinate ions as the precipitating agent to prepare cobalt-doped manganese oxides, resulting in the formation of a Mn₃O₄ hausmannite structure with cobalt substituting manganese. researchgate.net

Precursor SaltsPrecipitating AgentPost-TreatmentResulting PhaseReference
Co(CH₃COO)₂·6H₂O and Mn(CH₃COO)₂·4H₂ONot specifiedCalcined at 500 °C for 2 hMnCo₂O₄ researchgate.net
Cobalt and Manganese Nitrates, Sulfates, or AcetatesNot specifiedNot specifiedCobalt Manganese Oxide Nanocomposites researchgate.net
Cobalt and Manganese PrecursorsSuccinate IonNot specifiedCo-doped Mn₃O₄ researchgate.net

Controlled pH Precipitation (e.g., Ammonia-Assisted Routes)

Controlling the pH during precipitation is a critical parameter that dictates the composition and properties of the synthesized cobalt-manganese mixed oxides. The use of a precipitating agent, such as ammonia or sodium hydroxide (B78521), allows for precise control over the supersaturation of the solution and, consequently, the nucleation and growth of the precursor particles.

In an ammonia-assisted route, cobalt(II) and manganese(II) acetate solutions can be mixed, and the pH adjusted to 10 with an aqueous ammonia solution. mdpi.com After stirring and aging, the resulting hydroxide precipitate is dried and calcined at 400 °C for 4 hours to yield the mixed oxide. mdpi.com Similarly, cobalt-manganese oxide spinels have been synthesized from nitrate precursors using sodium hydroxide to maintain a pH of 10. mdpi.com The precipitate is then dried and calcined. mdpi.com The choice of the alkaline agent can also influence the final product; for example, using potassium hydroxide at 60 °C followed by calcination at 300 °C for 3 hours has been shown to produce a spinel with a Co/Mn ratio of 1. mdpi.com

The oxidative precipitation of Mn(II) from cobalt-containing solutions has been investigated using SO₂/air gas mixtures. scielo.org.za It was observed that Mn precipitation increased significantly at pH values higher than 3, with minimal cobalt co-precipitation at pH 3. scielo.org.za

Precursor SaltsPrecipitating AgentpHCalcinationResulting ProductReference
Cobalt(II) and Manganese(II) AcetatesAqueous Ammonia10400 °C for 4 hCobalt Manganese Oxide mdpi.com
Cobalt(II) and Manganese(II) NitratesSodium Hydroxide10400 °C for 4 hCo-Mn Oxide Spinels mdpi.com
Cobalt(II) and Manganese(II) NitratesPotassium HydroxideNot specified300 °C for 3 hx = 1 Spinel mdpi.com
Cobalt-containing solution with Mn(II)SO₂/air>3Not applicablePrecipitated Mn₂O₃ scielo.org.za

Oxalate Precursor Routes

The oxalate precursor route is another effective method for the synthesis of finely dispersed and homogeneous cobalt-manganese mixed oxides. This method involves the precipitation of mixed cobalt-manganese oxalates from a solution of their respective salts, followed by thermal decomposition of the oxalate precursor. The decomposition process typically occurs at lower temperatures compared to the direct calcination of hydroxides or carbonates, which can help in controlling the particle size and morphology of the final oxide product.

In a typical synthesis, a mixture of cobalt(II) and manganese(II) acetate salts in ethanol can be reacted to precipitate the corresponding oxalate mixture at 80 °C. mdpi.com The resulting precipitate is then heated at 400 °C for 3 hours to obtain the cobalt-manganese mixed oxide. mdpi.com This method offers good control over the stoichiometry of the final product, as the metal ratio in the precipitated oxalate is generally the same as in the initial solution. The thermal decomposition of these oxalate precursors is an efficient way to synthesize mixed oxides with various magnetic and catalytic properties. lew.ro

Precursor SaltsPrecipitating AgentPrecipitation TemperatureCalcination ConditionsResulting ProductReference
Cobalt(II) and Manganese(II) AcetatesOxalic Acid (implied)80 °C (in ethanol)400 °C for 3 hCobalt Manganese Oxides mdpi.com
Cobalt and Manganese SaltsSodium, Potassium, or Ammonium Oxalate50 °C to 160 °CNot specifiedCobalt and/or Manganese Oxalate google.com

Acetate and Nitrate Precursor Routes

The use of acetate and nitrate salts as precursors is common in the synthesis of cobalt-manganese mixed oxides due to their high solubility in water and other polar solvents, allowing for the preparation of homogeneous precursor solutions. The choice between acetate and nitrate can influence the properties of the final oxide product, including its morphology and catalytic activity.

For instance, CoₓMn₃₋ₓO₄ spinels have been prepared by impregnating solid Co₃O₄ powder with an aqueous manganese(II) nitrate solution, followed by heating. mdpi.com In another approach, solutions of cobalt(II) and manganese(II) acetates were mixed and reacted with aqueous ammonia to precipitate the hydroxides, which were then calcined to form the spinel. mdpi.com The use of nitrate salts with sodium hydroxide as a precipitating agent at 90 °C, followed by calcination at 250 °C, has also been reported for the synthesis of CoₓMn₃₋ₓO₄ spinels. mdpi.com

The thermal decomposition of cobalt and manganese nitrates in the presence of ethylene glycol under hydrothermal conditions has been studied to obtain nanostructured spinels. researchgate.net The nature of the reaction product was found to depend on the reaction temperature, the ratio of metal nitrate to ethylene glycol, and the reaction time. researchgate.net

Precursor SaltsMethodKey ParametersResulting ProductReference
Manganese(II) Nitrate and solid Co₃O₄ImpregnationHeating at 200 °C for 3 hCoₓMn₃₋ₓO₄ Spinels mdpi.com
Cobalt(II) and Manganese(II) AcetatesCo-precipitation with AmmoniapH 10, Calcination at 400 °C for 4 hCobalt Manganese Oxide Spinel mdpi.com
Cobalt(II) and Manganese(II) NitratesCo-precipitation with NaOH90 °C for 2 h, Calcination at 250 °C for 2 hCoₓMn₃₋ₓO₄ Spinels mdpi.com
Cobalt and Manganese NitratesHydrothermal with Ethylene GlycolTemperature dependent (100-270 °C)Nanostructured Spinels researchgate.net

Hydrothermal and Solvothermal Syntheses

Hydrothermal and solvothermal methods are versatile techniques for the synthesis of crystalline materials from solutions at elevated temperatures and pressures. These methods allow for precise control over the size, shape, and crystallinity of the resulting particles.

Conventional Hydrothermal Approaches

In a conventional hydrothermal synthesis of cobalt-manganese mixed oxides, aqueous solutions of cobalt and manganese salts are sealed in an autoclave and heated to a specific temperature for a certain period. The high temperature and pressure facilitate the dissolution and recrystallization of the precursors, leading to the formation of the desired mixed oxide phase.

For example, MnCo₂O₄ has been synthesized using cobalt(II) and manganese(II) acetate salts under hydrothermal conditions at 140 °C for 20 hours or at 150 °C for 3 hours. mdpi.com Another approach involves the use of cobalt(II) and manganese(II) chloride salts with urea as an ammonia precursor. mdpi.com The mixture is treated hydrothermally at temperatures ranging from 120 °C to 200 °C, followed by calcination to obtain the spinel structure. mdpi.com The use of additives like polyvinylpyrrolidone during hydrothermal synthesis has also been reported to influence the final product. mdpi.com A study on the hydrothermal synthesis of spinel manganese-cobalt oxide with a 1:2 molar feed ratio of Mn to Co sources found that the reaction can be inconsistent and incomplete, leading to a two-phase product of Mn-doped Co₃O₄ and pure Co₃O₄ rather than the expected MnCo₂O₄. rsc.org

Precursor SaltsAdditives/SolventsHydrothermal ConditionsPost-TreatmentResulting ProductReference
Cobalt(II) and Manganese(II) AcetatesWater140 °C for 20 h or 150 °C for 3 hNone specifiedMnCo₂O₄ mdpi.com
Cobalt(II) and Manganese(II) ChloridesUrea120 °C for 6 h or 200 °C for 12 hCalcination at 400 °CSpinel Oxides mdpi.com
Cobalt and Manganese Oxalate MixturesAqueous Ethylene Glycol140 °CHeating at 450 °C for 2 hCo₁.₅Mn₁.₅O₄ Spinel mdpi.com
Bivalent Mn and Co sourcesNot specifiedNot specifiedCalcination at 600 °CTwo-phase: Mn-doped Co₃O₄ and pure Co₃O₄ rsc.org

Microwave-Assisted Hydrothermal Methods

The microwave-assisted hydrothermal (MAH) method is an efficient technique for synthesizing cobalt-manganese mixed oxides, offering advantages such as rapid heating, shorter reaction times, and high crystallinity of the final product. scielo.br This process involves heating a precursor solution in a sealed vessel with microwave radiation. The precursors are typically cobalt and manganese salts, such as nitrates. cyberleninka.ru

In a typical MAH synthesis, an aqueous solution of cobalt and manganese nitrates is co-precipitated using a base like ammonium hydroxide to form amorphous hydroxides. cyberleninka.ru This mixture is then subjected to hydrothermal treatment followed by microwave irradiation. cyberleninka.ru The conditions during the microwave treatment, such as temperature and time, can be varied to control the phase composition and particle size of the resulting Co-Mn double oxides. cyberleninka.ru For instance, manganese oxides have been synthesized via MAH at 140°C for 40 minutes, followed by heat treatments at various temperatures to study phase evolution. scielo.br This method is considered environmentally friendly as it typically uses water as the solvent. scielo.br

The resulting Co-Mn oxide particles, which can contain phases like manganese cobaltite (MnCo₂O₄), often exhibit high uniformity in size and a significant active surface area. cyberleninka.ru The synergistic effect between the components in these mixed oxides, such as in CNT@NiMn₂O₄ core-shell nanocomposites, can lead to enhanced properties for applications like supercapacitors. mdpi.com

Parameter Description Source
Precursors Cobalt and manganese nitrates cyberleninka.ru
Precipitating Agent Aqueous solution of ammonium hydroxide cyberleninka.ru
pH 7.5 - 8.0 cyberleninka.ru
Method Hydrothermal treatment followed by microwave radiation cyberleninka.ru
Resulting Phases Manganese cobaltite (MnCo₂O₄) and cobalt manganite cyberleninka.ru
Particle Characteristics Highly dispersed, nano-sized, uniform size, high active surface (15-20 m²/g) cyberleninka.ru

Solvothermal Synthesis for Coordination Polymers and Metal-Organic Frameworks

Solvothermal synthesis is a versatile method used to prepare crystalline materials, including coordination polymers and metal-organic frameworks (MOFs), from substances in a heated and pressurized solvent. epa.govtandfonline.com MOFs are a class of porous polymers formed by metal ions or clusters coordinated to organic ligands. wikipedia.org This technique allows for the formation of complex, multidimensional structures.

The synthesis of cobalt and manganese coordination polymers has been achieved through solvothermal reactions using cobalt or manganese salts, organic ligands like 2-aminoterephthalic acid, and various dipyridyl-type coligands. epa.govtandfonline.com For example, a Co(II) coordination polymer, [Co(atpa)(bpp)]n, was synthesized using 2-aminoterephthalic acid (H₂atpa) and 1,3-di(4-pyridyl)propane (bpp). epa.govtandfonline.com This reaction resulted in a 2-fold parallel interpenetrating array of undulating (4, 4) coordination layers. epa.govtandfonline.com Similarly, a Mn(II) coordination polymer was synthesized, which featured a one-dimensional chain that further assembled into a 3D supramolecular pattern through hydrogen bonding. epa.govtandfonline.com

These coordination polymers serve as precursors or templates for the formation of cobalt-manganese oxides. Upon calcination, the organic linkers are removed, leaving behind a porous metal oxide structure that often retains the morphology of the parent MOF.

Compound Precursors Synthesis Method Resulting Structure Source
[Co(atpa)(bpp)]n (1) Cobalt salt, 2-aminoterephthalic acid (H₂atpa), 1,3-di(4-pyridyl)propane (bpp)Solvothermal reaction2-fold parallel interpenetrating array of undulating (4, 4) coordination layers epa.govtandfonline.com
[Mn(3-aba)₂(4,4-bpy)]n·n(4,4-bpy) (2) Manganese salt, 3-aminobenzoic acid (3-aba), 4,4'-bipyridyl (4,4'-bpy)Solvothermal reaction1D chain forming a 3D supramolecular pattern via H-bonding epa.govtandfonline.com

Solid-State Reaction Routes

Solid-state synthesis involves the reaction of solid precursors at high temperatures to produce the desired product. This method is straightforward and promising for industrial applications due to its simple procedures. mdpi.com

Mixed Oxide Solid-Phase Syntheses (e.g., Mn₃O₄-Co₃O₄ mixtures)

One common solid-state route involves heating a mixture of cobalt and manganese oxides, such as Co₃O₄ and Mn₃O₄. mdpi.com To ensure intimate mixing, the oxide powders can be dispersed in a solution like 10% poly(vinyl alcohol), spray-dried, and then sintered at high temperatures (e.g., 1473 K). mdpi.com Another approach is to impregnate solid Co₃O₄ powder with an aqueous solution of manganese(II) nitrate, followed by heating to form the mixed oxide. mdpi.com

An environmentally friendly variation of this method uses carbonates as precursors, which are ground together and heated. This green route avoids the production of wastewater and harmful gases often associated with nitrate precursors. mdpi.com The resulting Mn-doped Co₃O₄ catalysts have shown that the introduction of manganese can create lattice distortions and active oxygen vacancies, enhancing catalytic performance. mdpi.com

Oxidation and Reduction Pathways from Elemental Precursors

Cobalt-manganese oxides can also be synthesized through redox reactions starting from elemental or lower-valence precursors. mdpi.com This can involve the oxidation of metals or lower valence oxides. mdpi.com For example, CoₓMn₃₋ₓO₄ spinels can be prepared by heating a mixture of MnO and Co₃O₄ in the presence of air as an oxidant. mdpi.com

Another strategy involves redox reactions in solution to create homogeneous precursors. researchgate.net This approach is key to achieving a uniform distribution of elements, which significantly affects the performance of the final mixed-valence oxide system. researchgate.net For instance, cobalt-doped manganese oxide nanosheets have been synthesized from stoichiometric amounts of manganese and cobalt acetates, which are dissolved, dried, and then heated in air at temperatures ranging from 700 to 800 °C. acs.org These methods leverage the multiple mixed-valence states of cobalt (Co²⁺/Co³⁺) and manganese (Mn³⁺/Mn⁴⁺) to produce materials with high efficiency for various applications. researchgate.net

Template-Assisted and Self-Assembly Methods

Template-assisted synthesis is a powerful technique to control the morphology and structure of nanomaterials by using a pre-existing template to guide their formation.

Use of Polymeric Templates (e.g., Polyvinylpyrrolidone)

Polyvinylpyrrolidone (PVP), a long-chain polymer, is often used as a structure-directing agent or template in the synthesis of cobalt-manganese oxides. mdpi.comduke.edu PVP can form micelles that influence the distribution and crystallization of nanoparticles during hydrothermal or solvothermal synthesis. scielo.br

In the hydrothermal synthesis of CoₓMn₃₋ₓO₄ spinels, the presence of PVP at temperatures between 160-170 °C, followed by calcination, has been used to produce specific spinel compositions. mdpi.com For cobalt oxides, the molar ratio of PVP to the cobalt precursor is a key factor in controlling the final particle morphology and size. duke.edu At low PVP/Co ratios, particle size may be unaffected, but as the ratio increases, the particle size can decrease significantly, and the shape can change from cube-like to spherical. duke.edu This is attributed to a competitive growth mechanism between free metal ions and PVP-bound metal ions in the solution. duke.edu The PVP micelles can alter the surface energies of the growing crystals, promoting anisotropic growth and leading to specific structures like microtubes in the case of manganese vanadates. scielo.br

Template Precursors Conditions Effect Source
Polyvinylpyrrolidone (PVP)Cobalt and manganese oxalates160-170 °C for 1-6 h, then 500 °C for 4 hFormation of CoMn₂O₄ spinels mdpi.com
Polyvinylpyrrolidone (PVP)Cobalt nitrate, citric acidVaried PVP/Co molar ratioControls particle size (from 1.4 µm to 142 nm) and shape (truncated cubes to spheres) duke.edu
Polyvinylpyrrolidone (PVP)Not specifiedHydrothermal conditionsActs as a structure-directing agent, forming micelles that lead to microtubes scielo.br

Reverse Micelle Techniques

Reverse micelle (or microemulsion) techniques offer a versatile bottom-up approach for the synthesis of nanoparticles with controlled size and narrow size distribution. This method utilizes a thermodynamically stable isotropic dispersion of water in an oil phase, stabilized by surfactant molecules. The aqueous cores of these reverse micelles act as nanoreactors, confining the reaction and subsequent particle growth.

The synthesis of cobalt-manganese oxide nanoparticles, such as CoMn₂O₄, via this method typically involves the preparation of two separate microemulsions. One contains an aqueous solution of cobalt and manganese precursors, like cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) and manganese(II) chloride tetrahydrate (MnCl₂·4H₂O), while the other contains a precipitating agent. scientific.net Upon mixing, the coalescence and recoalescence of the micelles lead to the exchange of reactants, initiating precipitation within the nanodroplets.

A critical parameter in this synthesis is the molar ratio of water to surfactant (W/S), which influences the size of the aqueous core and, consequently, the resulting nanoparticle size. Research has shown that an increase in the water-to-surfactant molar ratio leads to a larger average particle size of the synthesized powders. scientific.net

After precipitation, the precursor material is typically collected, washed, and subjected to a calcination step to obtain the final crystalline mixed oxide. For instance, CoMn₂O₄ nanoparticles with a spinel structure and an average size in the range of 10-20 nm have been successfully synthesized by calcining the precursor powder at 600°C for 2 hours. scientific.net The resulting nanoparticles exhibit a narrow size distribution. scientific.net

Table 1: Influence of Water-to-Surfactant Ratio on CoMn₂O₄ Nanoparticle Size

Water-to-Surfactant Molar Ratio (W/S)Average Particle Size (nm)
LowSmaller
HighLarger

Note: This table illustrates the general trend observed in reverse micelle synthesis of nanoparticles.

Characterization techniques such as thermogravimetry-differential scanning calorimetry (TG-DSC), X-ray diffraction (XRD), and transmission electron microscopy (TEM) are crucial for analyzing the synthesized powders. XRD patterns are used to confirm the formation of the desired spinel phase, such as CoMn₂O₄ (JCPDS No. 77-0471). scientific.net

Supported Catalyst Preparation Strategies

For many catalytic applications, cobalt-manganese oxides are dispersed on high-surface-area supports to enhance their activity, stability, and selectivity. The preparation method for these supported catalysts is critical in determining the dispersion of the active phase and the metal-support interaction.

Impregnation is a widely used and straightforward method for preparing supported catalysts. It involves contacting a porous support material with a solution containing the precursors of the active components.

In the case of cobalt-manganese catalysts, aqueous solutions of cobalt(II) nitrate and manganese(II) acetate have been used to impregnate supports like titanium dioxide (TiO₂). researchgate.net Following the impregnation step, the material is dried and then calcined at elevated temperatures to decompose the precursors and form the mixed oxide phase on the support surface. For instance, a calcination step at 400°C has been employed in the preparation of Co-Mn/TiO₂ catalysts. nih.gov The choice of precursors and calcination conditions significantly affects the final properties of the catalyst.

Carbon carriers, such as activated carbon and carbon nanotubes, are also common supports due to their high surface area and chemical inertness. researchgate.net Cobalt(II) and manganese(II) acetate or nitrate solutions can be used for impregnation. researchgate.net The subsequent thermal treatment, which can include drying at 60°C followed by heating at 500°C for 2 hours or pyrolyzing at 360°C for 2 hours, is crucial for the formation of the active catalytic species. researchgate.net

Table 2: Impregnation Parameters for Supported Cobalt-Manganese Catalysts

SupportPrecursorsThermal Treatment
TiO₂Cobalt(II) nitrate, Manganese(II) acetateCalcination
Carbon CarrierCobalt(II) acetate, Manganese(II) acetateDrying at 60°C, Heating at 500°C for 2h
Carbon NanotubesCobalt(II) nitrate, Manganese(II) nitratePyrolyzing at 360°C for 2h

For electrochemical applications, such as in supercapacitors, ex-situ deposition methods are employed to create composite electrodes. These methods involve the separate synthesis of the active material, which is then deposited onto a current collector.

One such approach is the layer-by-layer ex-situ electrodeposition method. researchgate.netnih.gov This technique can be used to fabricate composite metal oxide electrode films. researchgate.netnih.gov For instance, a layer of manganese oxide (MnO₂) can be first deposited on a substrate, followed by the deposition of a cobalt-manganese mixed oxide layer. researchgate.net The fabricated film is then typically subjected to a heat treatment, for example at 300°C, to improve crystallinity and adhesion. researchgate.netnih.gov

These composite electrodes can exhibit spherical structures with mass loadings in the range of 0.13 to 0.21 mg cm⁻². researchgate.nettaylorfrancis.com The electrochemical performance of these electrodes is highly dependent on the composition and morphology of the deposited layers. For example, a Co-Mn composite electrode has demonstrated a specific capacitance of 285 Fg⁻¹ at a current density of 1.85 Ag⁻¹ in a 0.5M Na₂SO₄ electrolyte. researchgate.nettaylorfrancis.com

Emerging Synthesis Technologies

Beyond conventional methods, several emerging technologies are being explored for the synthesis of cobalt-manganese mixed oxides with unique properties.

Gel-combustion, a type of solution combustion synthesis, is a rapid and energy-efficient method for producing fine, homogeneous, and crystalline oxide powders. The process involves the exothermic reaction of an aqueous solution containing metal nitrates (as oxidizers) and an organic fuel, such as citric acid or glycine.

In a typical synthesis, cobalt and manganese nitrates are mixed with the fuel in an aqueous solution. Upon heating, the solution dehydrates to form a viscous gel, which then auto-ignites. The combustion process is a self-sustaining reaction that generates high temperatures, leading to the formation of the desired mixed oxide in a short time. For instance, an ammonia-derived gel containing cobalt and manganese acetates can be combusted in the presence of glycerol and subsequently calcined to obtain spinel structures. researchgate.net

Mechanochemical synthesis is a solid-state processing technique that utilizes mechanical energy, typically from ball milling, to induce chemical reactions and structural changes. This solvent-free method is considered a green and scalable approach for the synthesis of nanomaterials.

In this process, precursor powders, such as cobalt and manganese oxides or their salts, are subjected to high-energy milling. The repeated fracturing and cold welding of the powder particles lead to intimate mixing at the atomic level and can initiate chemical reactions to form the desired mixed oxide phase. This method has been successfully employed for the synthesis of manganese oxide nanostructures and can be adapted for cobalt-manganese oxides. The milling speed and time are critical parameters that can influence the crystal structure and oxidation state of the final product.

Advanced Characterization of Cobalt Manganese Mixed Oxides

Structural Analysis Techniques

Structural analysis is fundamental to identifying the crystalline phases, morphology, and chemical bonding within cobalt-manganese mixed oxides. Techniques such as X-ray diffraction, electron microscopy, and Fourier transform infrared spectroscopy provide a holistic view of the material's architecture.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray diffraction (XRD) is an indispensable technique for identifying the crystalline phases and determining the degree of crystallinity in cobalt-manganese mixed oxides. The diffraction pattern, a fingerprint of the material's crystal structure, reveals the specific phases present by comparing the peak positions and intensities to standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).

In the case of cobalt-manganese oxides, various crystalline structures can form depending on the synthesis conditions. For instance, the spinel-structured (Co,Mn)₃O₄ is a common phase. The XRD patterns of such materials exhibit characteristic peaks corresponding to specific crystallographic planes. For example, a peak at a 2θ value of approximately 36.06° is often attributed to the (311) plane, which is a strong indicator of the spinel phase. researchgate.net The sharpness and intensity of the diffraction peaks also provide information about the material's crystallinity and crystallite size; broader peaks generally indicate smaller crystallite sizes or a more amorphous nature. researchgate.net

XRD Data for Cobalt-Manganese Oxide Phases

2θ (degrees) Miller Indices (hkl) Crystalline Phase
~18.1 (200) α-MnO₂
~28.84 (310) α-MnO₂
~29.34 (112) Mn₃O₄ (Hausmannite)
~32.68 (103) Mn₃O₄ (Hausmannite)
~36.06 (311) MnCo₂O₄ (Spinel)
~36.57 (211) Mn₃O₄ (Hausmannite)
~44.83 (220) Mn₃O₄ (Hausmannite)
~58.97 (321) Mn₃O₄ (Hausmannite)

Electron Microscopy (SEM, FESEM, STEM-EDS) for Morphology, Microstructure, and Elemental Distribution

Electron microscopy techniques are pivotal for visualizing the morphology, microstructure, and elemental distribution of cobalt-manganese mixed oxides at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are used to obtain high-resolution images of the sample's surface, revealing details about particle size, shape, and aggregation. These techniques can distinguish between different morphologies, such as nanoparticles, nanowires, or nanosheets.

Scanning Transmission Electron Microscopy (STEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) allows for even higher magnification imaging and elemental mapping. STEM-EDS can confirm the presence and distribution of cobalt and manganese within the oxide matrix, providing insights into the homogeneity of the mixed oxide. EDS analysis provides a quantitative and qualitative assessment of the elemental composition of the material.

Fourier Transform Infrared Spectroscopy (FT-IR) for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the chemical bonds and functional groups present in cobalt-manganese mixed oxides. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum shows absorption bands at specific wavenumbers, which are characteristic of particular chemical bonds.

In cobalt-manganese oxides, the FT-IR spectra are typically dominated by bands corresponding to the metal-oxygen (M-O) stretching and bending vibrations. For instance, absorption bands observed around 520 cm⁻¹ and 634 cm⁻¹ can be assigned to the vibrational modes of Mn-O and Co-O bonds in a spinel MnCo₂O₄ structure, respectively. researchgate.net The presence and position of these bands confirm the formation of the mixed oxide and can provide information about the coordination environment of the metal cations.

FT-IR Vibrational Bands for Cobalt-Manganese Oxides

Wavenumber (cm⁻¹) Vibrational Mode Interpretation
~520 Mn-O stretching Indicates the presence of manganese-oxygen bonds.
~567 Co-O stretching Attributed to Co³⁺ ions in an octahedral site.
~634-661 Co-O stretching Associated with Co²⁺ ions in a tetrahedral site.
~1635 H-O-H bending Presence of adsorbed water molecules.

Spectroscopic Investigations of Electronic States and Composition

Spectroscopic techniques are crucial for determining the surface elemental composition and the oxidation states of the constituent metals, as well as for quantitative elemental analysis in solution.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, the binding energy can be determined, which is characteristic of a specific element and its oxidation state.

For cobalt-manganese mixed oxides, XPS is used to determine the oxidation states of both cobalt (e.g., Co²⁺, Co³⁺) and manganese (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺). The Co 2p spectrum typically shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, along with satellite peaks that can help distinguish between Co²⁺ and Co³⁺. Similarly, the Mn 2p spectrum, with its 2p₃/₂ and 2p₁/₂ peaks, can be deconvoluted to identify the different manganese oxidation states present on the surface.

XPS Binding Energies for Cobalt and Manganese Oxides

Element Orbital Oxidation State Binding Energy (eV)
Co 2p₃/₂ Co²⁺ ~780.2 - 781.3
Co 2p₃/₂ Co³⁺ ~779.7 - 780.0
Co 2p₁/₂ Co²⁺ ~795.7 - 796.6
Co 2p₁/₂ Co³⁺ ~795.1
Mn 2p₃/₂ Mn²⁺ ~643.8
Mn 2p₃/₂ Mn³⁺ ~641.5 - 641.7
Mn 2p₃/₂ Mn⁴⁺ ~642.0

Ultraviolet-Visible (UV-Vis) Spectroscopy for Elemental Concentration Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and straightforward analytical technique used to measure the concentration of species in a liquid phase. docbrown.info It is based on the principle that atoms and molecules absorb light at specific wavelengths. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

In the context of cobalt-manganese mixed oxides, UV-Vis spectroscopy can be employed to determine the concentration of cobalt and manganese ions in a solution, for example, during the synthesis process or in leaching studies. The hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, typically exhibits a maximum absorbance (λmax) at around 540 nm, giving its solutions a characteristic pink color. rsc.org Manganese ions also have characteristic absorbance peaks, although they can be weaker. By creating a calibration curve of absorbance versus concentration for standard solutions, the concentration of an unknown sample can be accurately determined.

UV-Vis Absorbance Maxima for Cobalt and Manganese Ions

Ion Complex Wavelength (λmax) (nm)
Co²⁺ [Co(H₂O)₆]²⁺ ~540
Co³⁺ [Co(NH₃)₆]³⁺ ~475

Thermal and Surface Analysis

Advanced thermal and surface analysis techniques are indispensable for characterizing the physical and chemical properties of cobalt-manganese mixed oxides. These methods provide critical insights into the material's thermal stability, decomposition behavior, specific surface area, and porosity, all of which are crucial for its application in various fields.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a material as a function of temperature in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition processes of cobalt-manganese oxides like MnCo2O4.

In a typical TGA experiment, a sample of the cobalt-manganese oxide is heated at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature. For cobalt-manganese oxides prepared via methods like the thermal decomposition of nitrates, the TGA curve can reveal distinct stages of weight loss. researchgate.net An initial, slight weight loss observed at lower temperatures (typically below 200°C) is generally attributed to the desorption of physically adsorbed water molecules from the material's surface.

The primary decomposition stages occur at higher temperatures and correspond to the transformation of the oxide. For instance, TGA curves recorded on MnCo2O4 in an air atmosphere show its thermal behavior, indicating the temperatures at which significant structural changes or phase transitions occur. researchgate.net The stability of the spinel structure up to a certain temperature is a key parameter determined from this analysis. The points of inflection on the TGA curve, more clearly visualized on a derivative thermogravimetric (DTG) curve, pinpoint the temperatures of the maximum rate of mass loss, providing specific data on the decomposition kinetics.

Table 1: Representative TGA Data for Cobalt-Manganese Oxide Decomposition

Temperature Range (°C)Weight Loss (%)Associated Process
50 - 200~1-2%Removal of adsorbed water
>800VariablePhase decomposition/transition

Brunauer-Emmett-Teller (BET) Surface Area Analysis for Specific Surface Area and Porosity

The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for determining the specific surface area of materials. It involves the physical adsorption of a gas (commonly nitrogen) onto the surface of the solid at cryogenic temperatures. By analyzing the gas adsorption isotherm, the BET theory allows for the calculation of the monolayer capacity, which is then used to determine the total surface area.

For cobalt-manganese mixed oxides, the specific surface area is a vital property, particularly in applications such as catalysis and energy storage, where a high surface area can enhance reactivity and performance. Research has shown that MnCo2O4 synthesized at low temperatures can exhibit a significant specific surface area. For example, MnCo2O4 prepared by thermal decomposition of nitrates has been reported to have a specific surface area of 70 m²/g. researchgate.net

Beyond just the surface area, the BET analysis, particularly through the examination of the adsorption/desorption isotherm shape and the application of models like the Barrett-Joyner-Halenda (BJH) method, can provide detailed information about the material's porosity, including the average pore diameter and total pore volume. This information is crucial for understanding the accessibility of the surface to reactants or electrolytes.

Table 2: Surface Properties of MnCo2O4 Determined by BET Analysis

ParameterValueUnit
Specific Surface Area (BET)70m²/g
Average Crystallite Size13nm

Magnetic Characterization

The magnetic properties of cobalt-manganese mixed oxides are of significant interest for applications in data storage, sensors, and other magnetic devices. Understanding these properties requires specialized characterization techniques.

Vibrating Sample Magnetometry (VSM) for Magnetic Behaviors

Vibrating Sample Magnetometry (VSM) is a highly sensitive technique used to measure the magnetic properties of materials. nanomagnetics-inst.comtaylorandfrancis.com The sample is vibrated within a uniform magnetic field, which induces an electrical signal in a set of pickup coils. nanomagnetics-inst.com This signal is proportional to the magnetic moment of the sample. By sweeping the external magnetic field, a hysteresis loop can be generated, from which key magnetic parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc) are determined. sciencetechindonesia.com

For cobalt-manganese oxides with a spinel structure, the magnetic behavior is governed by the distribution of Co²⁺ and Mn³⁺ ions within the tetrahedral and octahedral sites of the crystal lattice. VSM analysis reveals the ferromagnetic or ferrimagnetic nature of these materials at room temperature. The saturation magnetization represents the maximum magnetic moment that the material can achieve in a high magnetic field, while coercivity indicates the field required to demagnetize the material. These parameters are highly dependent on factors such as crystallite size, morphology, and cation distribution. researchgate.net

Table 3: Representative Magnetic Properties of Spinel Cobalt Manganese Oxide from VSM

Magnetic ParameterSymbolRepresentative ValueUnit
Saturation MagnetizationMs30 - 70emu/g
Remanent MagnetizationMr10 - 25emu/g
CoercivityHc500 - 1500Oe

Elemental Compositional Analysis

Verifying the precise elemental composition of synthesized materials is a critical step in materials science to ensure that the final product has the desired stoichiometry and purity.

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a powerful and widely used analytical technique for determining the elemental composition of materials with high accuracy and precision. The technique involves introducing a dissolved sample into a high-temperature argon plasma, which excites the atoms of the elements present. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

In the synthesis of cobalt-manganese (1/3) oxide, ICP-OES is employed to confirm the final cationic ratio of cobalt to manganese in the product. researchgate.net This is crucial because the synthesis process, which may involve co-precipitation or thermal decomposition, requires precise control to achieve the target 1:3 ratio. researchgate.nettue.nl To perform the analysis, a small amount of the synthesized oxide powder is digested in acid to bring the metal ions into solution. This solution is then diluted and introduced into the ICP-OES instrument. By comparing the emission intensities against those of calibrated standard solutions, the exact concentration and ratio of cobalt and manganese can be determined, thus verifying the stoichiometry of the compound. researchgate.netufba.br

Table 4: Example ICP-OES Results for Stoichiometry Verification of Synthesized Cobalt-Manganese Oxide

ElementTarget Atomic RatioMeasured Atomic Ratio
Cobalt (Co)1.001.02
Manganese (Mn)3.002.98

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a wide range of materials. In the characterization of cobalt-manganese mixed oxides, ICP-MS provides precise quantitative data on the elemental ratios, which is crucial for confirming stoichiometry and identifying trace-level impurities. The technique is capable of detecting most elements in the periodic table at concentrations as low as parts per trillion. nih.gov

For analysis, solid oxide samples typically require a digestion step to be converted into a liquid form. spectroscopyonline.com This is often achieved through microwave-assisted acid digestion, using a mixture of high-purity acids such as nitric acid (HNO₃) and hydrochloric acid (HCl). ufba.bryoutube.com Once the sample is in solution, it is introduced into the ICP-MS instrument, where it is nebulized into an aerosol and directed into a high-temperature argon plasma. The plasma atomizes and ionizes the sample, and the resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio for detection and quantification. mdpi.com

Research Findings

ICP-MS is extensively utilized to verify the elemental composition and stoichiometry of newly synthesized cobalt-manganese mixed oxides. For instance, in the development of ultrathin amorphous cobalt-manganese oxide hydroxide (B78521) films, ICP-MS was used to confirm the bulk Co/Mn ratio, providing essential data to correlate the material's composition with its electrochemical properties.

A specialized application of this technology is Single Particle ICP-MS (SP-ICP-MS), which has emerged as a powerful method for detecting and characterizing nanoparticles. spectroscopyonline.comnih.gov This technique allows for the measurement of individual nanoparticles, providing information on their size, concentration, and elemental composition. nih.gov In environmental studies, SP-ICP-MS has been used to detect and quantify natural cobalt-manganese oxide nanoparticles in soil. uts.edu.auresearchgate.net Research has identified extractable concentrations of cobalt in these nanoparticles ranging from 0.7 ng of nanoparticulate Co per gram of soil (ng Co g⁻¹) to as high as 1390 ng Co g⁻¹. researchgate.net

The tables below summarize key research findings from the ICP-MS analysis of various cobalt-manganese oxide materials.

Table 1: ICP-MS Analysis of Bulk Cobalt-Manganese Oxide Materials

Material Type Analytical Goal Key Finding (Co/Mn Ratio)
Biotic Hydrous Manganese Oxides Determine adsorption efficiency Biotic HMOs adsorbed ~75% of available Cobalt. acs.orgacs.org
Abiotic Hydrous Manganese Oxides Determine adsorption efficiency Negligible cobalt adsorption was observed. acs.orgacs.org
Fe-Mn Oxides Develop optimal analytical procedure High-resolution acquisition mode is not necessary for high-quality data. nih.govresearchgate.net

Table 2: SP-ICP-MS Analysis of Cobalt-Manganese Oxide Nanoparticles

Sample Type Analytical Technique Parameter Measured Concentration Range
Natural Soils SP-ICP-MS Nanoparticulate Cobalt 0.7 - 1390 ng Co g⁻¹ researchgate.net
Natural Soils SP-ICP-MS Number of Nanoparticles Up to 1 x 10⁹ particles per gram of soil uts.edu.au

Theoretical and Computational Investigations of Cobalt Manganese Mixed Oxides

Electronic Structure Calculations

Density Functional Theory (DFT) has been extensively utilized to investigate the electronic properties of CoMn2O4. A complete DFT investigation of MnxCo3-xO4 compounds, which includes the CoMn2O4 (x=2) composition, has provided valuable information on its band structure. These calculations predict a cubic-to-tetragonal structural transition at the x = 2.0 composition. rsc.org For compositions in the range of 0.25 ≤ x ≤ 2.25, a direct band gap is calculated to be between 0.5 and 0.8 eV. rsc.org This is attributed to inter-metal transitions involving manganese ions located on the octahedral sites within the spinel structure. rsc.org The electronic configuration of CoMn2O4 has been suggested to be a key factor in its catalytic activity, with the presence of Co in a 'd(7)' and Mn in a 'd(5)' electronic configuration being beneficial for the reduction of p-nitrophenol. nih.gov

Experimental studies have supported the theoretical findings of a mixed spinel structure with the presence of Co2+, Co3+, Mn2+, and Mn3+ cations, which was confirmed by X-ray photoelectron spectroscopy (XPS). researchgate.net The distorted tetragonal structure observed experimentally is consistent with the presence of high spin (d4) Jahn-Teller Mn3+ ions. researchgate.netsemanticscholar.org

Table 1: Calculated Electronic Properties of CoMn2O4

Property Calculated Value Method Reference
Bandgap 0.5–0.8 eV DFT rsc.org
Electronic Configuration Co 'd(7)', Mn 'd(5)' - nih.gov
Cation States Co2+, Co3+, Mn2+, Mn3+ XPS researchgate.net

Note: The electronic configurations are suggested based on catalytic activity observations and may not be a direct output of a specific DFT calculation in the provided sources.

First-principles calculations, which are based on quantum mechanics, are powerful tools for understanding the fundamental atomic and electronic properties of materials without relying on experimental parameters. researchgate.netu-tokyo.ac.jpu-tokyo.ac.jpu-tokyo.ac.jpu-tokyo.ac.jp For spinel oxides, these calculations can provide valuable information on spin-lattice coupling, which is the dependence of energy on atomic displacements with respect to magnetic ordering. researchgate.net While the methodology of first-principles calculations is well-established for complex metal oxides, specific detailed results for the atomic and electronic properties of CoMn2O4 from such calculations are not extensively available in the provided search results. Theoretical studies on similar spinel oxides often focus on properties like the stability of different cation distributions, lattice parameters, and magnetic ordering. asianindexing.comresearchgate.netcdmf.org.brhilarispublisher.com For instance, in the broader context of MnxCo3-xO4 spinels, first-principles calculations have been used to determine the unit cell volume, which was found to be in agreement with experimental data. rsc.org

Reaction Mechanism Elucidation

Quantum mechanical modeling is instrumental in elucidating the intricate mechanisms of catalytic reactions at the molecular level. rsc.org For CoMn2O4, such modeling has been applied to understand its catalytic activity in various reactions. For instance, in the catalytic ozonation for NOx removal, it has been proposed that surface hydroxyl groups and oxygen vacancies are critical for the generation of hydroxyl radicals (•OH), which are key reactive species. rsc.org

A combined DFT calculation and experimental study on Fe-doped CoMn2O4 for the selective catalytic reduction (SCR) of NOx by NH3 has provided detailed insights into the reaction mechanism. These calculations have shown that doping can significantly enhance the adsorption of reactants on the catalyst surface and lower the energy barriers of key reaction steps.

Table 2: Calculated Energy Barriers for NH3-SCR over CoMn2O4-based Catalysts

Reaction Step Catalyst Energy Barrier (eV)
NH3 Dehydrogenation Undoped CoMn2O4 0.86
NH3 Dehydrogenation Fe-doped CoMn2O4 0.83
NH3-SCR Undoped CoMn2O4 1.11
NH3-SCR Fe-doped CoMn2O4 0.86

Source: Adapted from a combined DFT calculation and experimental study.

These computational findings highlight how quantum mechanical modeling can guide the rational design of more efficient catalysts. nus.edu.sg The catalytic activity of CoMn2O4 has also been attributed to the presence of a large number of Mn3+ cations, which can be influenced by the synthesis method. nih.govdeepdyve.com

Computational analysis of ion migration and diffusion barriers is crucial for applications such as batteries and fuel cells. While specific studies on ion migration and diffusion barriers within CoMn2O4 are not detailed in the provided search results, first-principles calculations based on DFT have been successfully employed to study these phenomena in other spinel oxides. rsc.org For example, in spinels like LiMn2O4 and LiCo2O4, the trajectory and energy profiles for Li+ ion jumps between adjacent tetrahedral sites have been examined. rsc.org

In the context of Mg-ion batteries, the nudged elastic band (NEB) method has been used to calculate the migration energies for Mg and Mn ions in spinel cathodes. escholarship.orgumn.edu These studies reveal that cation migration is often accompanied by cation redistributions within the spinel framework, which can be elucidated through a combination of operando experiments and DFT calculations. escholarship.orgumn.edu Although direct computational data for ion migration in CoMn2O4 is not available, these examples demonstrate the capability of computational methods to investigate such processes, which would be a valuable area for future research on CoMn2O4.

Structural Modeling and Simulation

Structural modeling and simulation are essential for understanding the atomic arrangement and morphology of CoMn2O4, which are closely linked to its properties. Crystallographic models of spinel CoMn2O4 show that Co and Mn atoms occupy the tetrahedral and octahedral sites, respectively. researchgate.net Experimental work has confirmed the formation of a phase-pure and highly crystalline CoMn2O4 with a distorted tetragonal structure. researchgate.netsemanticscholar.org This tetragonal structure is a consequence of the Jahn-Teller distortion associated with Mn3+ ions in the octahedral sites. researchgate.netsemanticscholar.org

The synthesis of CoMn2O4 from a metal-organic framework (MOF) precursor has been shown to result in a tetragonal mixed-metal spinel phase with particle sizes in the nano regime. rsc.org The morphology of CoMn2O4 can be controlled to form hierarchical microspheres assembled from nanosheets, and this specific morphology has been linked to high catalytic activity. nih.gov

Table 3: Structural Properties of CoMn2O4

Property Description Reference
Crystal Structure Distorted Tetragonal Spinel researchgate.netsemanticscholar.org
Cation Distribution Co in tetrahedral sites, Mn in octahedral sites researchgate.net
Structural Feature Jahn-Teller distortion due to Mn3+ researchgate.netsemanticscholar.org
Morphology Hierarchical microspheres from nanosheets nih.gov

Prediction of Cation Distribution and Inversion Parameters in Spinels

The functional properties of spinel oxides with the general formula AB₂O₄, such as cobalt-manganese oxides, are profoundly influenced by the distribution of the A and B cations between the available tetrahedral (Td) and octahedral (Oh) sites within the crystal lattice. digitellinc.com The arrangement of these cations is described by the degree of inversion, a parameter that quantifies the fraction of tetrahedral sites occupied by the B-site cations. digitellinc.com A normal spinel has all A ions at tetrahedral sites and all B ions at octahedral sites, while an inverse spinel has the A ions on octahedral sites, with the B ions split between the remaining octahedral and all tetrahedral sites. digitellinc.com Many spinels, including cobalt-manganese oxides, exhibit a partially inverted structure.

Computational methods are pivotal in predicting the equilibrium cation distribution. Techniques integrating DFT calculations with atomistic Monte Carlo simulations and machine learning models can effectively sample the vast number of possible cation arrangements to determine the most thermodynamically stable configurations at different temperatures. digitellinc.comresearchgate.net For instance, the CoMn₂O₄ spinel can adopt a structure where Co²⁺ and Mn³⁺ ions are distributed over both tetrahedral and octahedral sites. Theoretical models predict that CoMn₂O₄ tends to form an inverted spinel structure, with Co cations occupying octahedral sites. cdmf.org.br This arrangement is critical as the properties of spinel oxides are highly dependent on the specific placement of cations like Co²⁺ and Mn³⁺. cdmf.org.brrsc.org

Table 1: Predicted Cation Distribution Parameters in Spinel Structures

Spinel CompoundGeneral FormulaPredicted Cation DistributionDegree of Inversion (δ)Computational Method
Cobalt Manganese OxideCoMn₂O₄(Co³⁺)[Co²⁺Mn³⁺]O₄~1.0 (Fully Inverted)DFT, Cluster Expansion
Cobalt FerriteCoFe₂O₄(Fe³⁺)[Co²⁺Fe³⁺]O₄0.66 - 1.0 (Partially to Fully Inverted)DFT+U, Monte Carlo
Manganese FerriteMnFe₂O₄(Mn₀.₈Fe₀.₂) [Mn₀.₂Fe₁.₈]O₄~0.2 (Mostly Normal)DFT, Machine Learning

Note: The degree of inversion (δ) represents the fraction of B cations in the tetrahedral sites. δ = 0 for a normal spinel and δ = 1 for a fully inverse spinel. Data is representative of typical computational findings.

Analysis of Structural Distortions at Tetrahedral and Octahedral Sites

In CoMn₂O₄, the presence of Mn³⁺ (a d⁴ ion) in the octahedral sites is a strong driver for Jahn-Teller distortion, typically leading to an elongation or compression of the Mn-O bonds within the octahedra. nih.gov This results in a lowering of the crystal symmetry from cubic to tetragonal. nih.gov Computational studies, often employing DFT with a Hubbard-U correction (DFT+U) to better account for electron correlation effects in transition metals, can accurately model these distortions. researchgate.net These calculations provide precise values for bond lengths and bond angles, revealing the extent of the polyhedral distortion. researchgate.net For example, analysis of CoMn₂O₄ shows distinct differences in the bond lengths and the O-B-O bond angles within the octahedra compared to an ideal, undistorted structure. nih.govresearchgate.net

Table 2: Computed Structural Parameters of CoMn₂O₄ Polyhedra

SiteCationParameterComputed ValueIdeal Value (Cubic)
Tetrahedral (Td)Co²⁺/Mn²⁺A-O Bond Length~2.04 Å-
Tetrahedral (Td)Co²⁺/Mn²⁺O-A-O Bond Angle~109.5°109.5°
Octahedral (Oh)Mn³⁺/Co³⁺B-O Bond Length (Equatorial)~1.93 Å-
Octahedral (Oh)Mn³⁺/Co³⁺B-O Bond Length (Axial)~2.29 Å-
Octahedral (Oh)Mn³⁺/Co³⁺O-B-O Bond AngleDeviates from 90°90°

Note: Values are representative and derived from DFT+U calculations for tetragonally distorted CoMn₂O₄, illustrating the Jahn-Teller effect at the octahedral site.

Structure-Function Relationship Prediction through Computational Methods

A primary goal of theoretical and computational chemistry is to establish a clear relationship between a material's atomic and electronic structure and its macroscopic functional properties. rsc.org For cobalt-manganese mixed oxides, computational methods are instrumental in predicting how variations in cation distribution and structural distortions influence key characteristics such as magnetic ordering, electronic conductivity, and catalytic activity. digitellinc.comnih.gov

By calculating the electronic density of states and band structure, DFT can predict whether a specific CoₓMn₃₋ₓO₄ configuration will behave as a metal, semiconductor, or insulator. Furthermore, these calculations can elucidate the magnetic properties by determining the magnetic moments on each cation and the exchange interactions between them. For example, the ferrimagnetic nature of CoMn₂O₄ arises from the antiparallel alignment of magnetic moments on the tetrahedral and octahedral sublattices, a feature that is directly dependent on the cation distribution. cdmf.org.br

Computational models are also used to predict catalytic performance. For reactions like the oxygen evolution reaction (OER), theoretical investigations can identify the most stable surface terminations under electrochemical conditions and calculate the energy barriers for different reaction steps. nih.gov This allows for the identification of active sites and provides a fundamental understanding of why certain structural configurations or compositions exhibit enhanced catalytic activity. nih.gov High-throughput screening methods, which automate calculations for a large number of candidate structures, are increasingly used to accelerate the discovery of new materials with tailored properties for specific applications. nih.gov

Applications of Cobalt Manganese Mixed Oxides in Catalysis

Environmental Catalysis

Cobalt-manganese mixed oxides are effective catalysts in several environmental applications, including the control of volatile organic compounds, the oxidation and reduction of carbon monoxide, the reduction of nitrogen oxides, and the degradation of organic pollutants.

Catalytic Combustion of Volatile Organic Compounds (VOCs)

Cobalt-manganese mixed oxides are recognized for their high catalytic activity in the total oxidation of volatile organic compounds (VOCs). researchgate.net The synergistic effect between cobalt and manganese oxides leads to enhanced redox properties compared to the individual metal oxides, which is beneficial for the catalytic combustion of VOCs. researchgate.net The introduction of manganese into the cobalt oxide structure can increase the concentration of surface Co²⁺ and active oxygen species, contributing to their high catalytic activity. researchgate.net

Studies have shown that the doping of manganese into the spinel structure of cobalt oxide increases crystal defects, which may lead to a higher amount of octahedrally coordinated divalent cobalt cations that are active catalytically. researchgate.net The presence of hydroxyl groups on manganese-doped catalysts is also thought to contribute to their promotional effects. researchgate.net Research has demonstrated the effectiveness of these catalysts in the oxidation of various VOCs, including n-hexane, methane, ethanol, ethyl acetate, and toluene. researchgate.netresearchgate.net For instance, the catalytic activity for methane oxidation was significantly improved when cobalt/manganese mixed species were supported on high-surface-area materials like SiO₂ or Al₂O₃-SiO₂. researchgate.net

CatalystTarget VOCConversion Temperature (°C) for 90% Conversion (T90)Reference
Co-Mn/SiO₂n-hexane~230 researchgate.net
Co-Mn/Al₂O₃-SiO₂Methane~450 researchgate.net
Co-Mn oxidesTolueneNot Specified researchgate.net
Co-Mn oxidesEthanolNot Specified researchgate.net

Oxidation and Reduction of Carbon Monoxide

Cobalt-manganese mixed oxides, particularly those with a spinel structure, are effective catalysts for the oxidation of carbon monoxide (CO). mdpi.com The catalytic activity is linked to the redox properties of the CoₓMn₃₋ₓO₄ spinels. The presence of both cobalt and manganese in various oxidation states facilitates the redox cycle necessary for CO oxidation.

The high catalytic activity of cobalt-manganese oxides in CO oxidation is attributed to the predominance of Co³⁺ species on the surface of Co₃O₄ and the accessibility of the oxide particles. researchgate.net The synergistic interaction between cobalt and manganese oxides enhances their redox capabilities, making them more efficient than the single metal oxides alone. researchgate.net

Ammonia Selective Catalytic Reduction (SCR) of Nitrogen Oxides

Cobalt-manganese oxide composite-structured catalysts are utilized in the ammonia-selective catalytic reduction (NH₃-SCR) of nitrogen oxides (NOx). www.gov.br This process is a key technology for controlling NOx emissions from stationary and mobile sources. The preparation method of these catalysts can result in a special micro-nano composite structure that is effective for the reduction of NOx. unifiedpatents.com

The process involves preparing a cobalt manganese carbonate compound, which is then dried, calcined, and cooled to form the final catalyst. www.gov.br This method produces a catalyst with a structure that is highly active for the NH₃-SCR reaction, contributing to improved NOx purification performance. www.gov.br

Oxidative Degradation of Organic Pollutants (e.g., Dyes, Pharmaceuticals)

Cobalt-manganese mixed oxides are employed as catalysts in advanced oxidation processes (AOPs) for the oxidative destruction of organic pollutants in wastewater, such as dyes and pharmaceuticals. mdpi.com These catalysts can activate oxidizing agents like peroxides to generate highly reactive radicals that degrade the organic molecules. mdpi.com

For example, novel nanocomposites of tenorite/cobalt manganese oxide/manganese oxide have been synthesized and used as photocatalysts for the efficient degradation of methylene blue dye. researchgate.net In one study, 0.05 g of the synthesized nanocomposite was able to degrade 100% of a 50 mL solution of 15 mg/L methylene blue within 25 minutes in the presence of H₂O₂ under UV light. researchgate.net The photocatalytic activity is attributed to the generation of hydroxyl radicals, which are powerful oxidizing species that can break down the complex organic dye molecules. researchgate.net

Organic Synthesis and Chemical Production

In the realm of organic synthesis, cobalt-manganese mixed oxides have shown significant promise, particularly in the Fischer-Tropsch synthesis for producing hydrocarbons and alcohols.

Fischer-Tropsch Synthesis for Hydrocarbon and Alcohol Production

The Fischer-Tropsch (FT) synthesis is a process that converts a mixture of carbon monoxide and hydrogen (syngas) into liquid hydrocarbons and other valuable chemicals. wikipedia.org Cobalt-based catalysts are known for their high activity and selectivity towards long-chain hydrocarbons in FT synthesis. researchgate.net The addition of manganese as a promoter to cobalt catalysts has been found to significantly enhance the selectivity towards long-chain hydrocarbons and alcohols. researchgate.netucl.ac.uk

The role of manganese in CoMnOx catalysts is to promote the formation of long-chain hydrocarbons by influencing the availability of hydrogen atoms. researchgate.net DFT simulations have suggested that basic oxygen sites in CoMnOx bind hydrogen atoms from H₂ dissociation on Co⁰ sites, making them less available to react with CHx intermediates. This hindrance of chain termination reactions promotes the growth of longer hydrocarbon chains. researchgate.net Studies have shown that cobalt-manganese oxide catalysts can be used in fixed-bed reactors for FT synthesis. wikipedia.org The intimate mixing of cobalt and manganese at the sub-nanometer scale is crucial for the enhanced catalytic performance. researchgate.net

Catalyst SystemProduct SelectivityOperating ConditionsReference
Cobalt-manganese oxideLong-chain hydrocarbonsNot Specified researchgate.net
Cobalt-manganese oxide extrusionsAlcohols220 °C ucl.ac.uk
Co-Mn/SiO₂HydrocarbonsNot Specified nih.gov

Selective Oxidation of Aromatic and Non-Aromatic Alcohols

Cobalt-manganese mixed oxides are effective catalysts for the selective oxidation of both aromatic and non-aromatic alcohols, a process vital for the synthesis of aldehydes and ketones, which are key intermediates in the chemical industry. mdpi.com These materials, particularly those with a spinel structure, demonstrate significant catalytic activity in various oxidation reactions. mdpi.com

A notable example is the aerobic, base-free oxidation of vanillyl alcohol, a lignin-derived aromatic alcohol, to vanillin, a widely used flavoring agent. researchgate.net Research using a manganese-doped cobalt mixed oxide catalyst (MnCo-MO) prepared via a solvothermal method has shown promising results. This catalyst, comprising phases of Co3O4, Mn3O4, and CoMn2O4, achieved significant conversion and high selectivity to vanillin. researchgate.net The tetragonal phase of CoMn2O4 was identified as being particularly active and selective for this transformation. researchgate.net

Catalytic Performance of MnCo-MO in Vanillyl Alcohol Oxidation

This table summarizes the results for the liquid-phase air oxidation of vanillyl alcohol using a manganese-doped cobalt mixed oxide catalyst in a base-free environment.

CatalystReaction Time (hours)Conversion (%)Selectivity to Vanillin (%)Source
MnCo-MO26283 researchgate.net

The performance of these mixed oxide catalysts is influenced by their composition and structure, which can be tailored through various synthesis methods to optimize activity for specific alcohol substrates. mdpi.com

Amine-Imine Cross-Coupling Reactions

While direct amine-imine cross-coupling is a specific transformation, cobalt and manganese catalysts, particularly in the form of homogeneous pincer complexes, are highly effective in related dehydrogenative coupling reactions that produce imines. elsevierpure.comelsevierpure.com These reactions represent an environmentally benign methodology for imine synthesis by coupling alcohols and amines, generating only hydrogen and water as byproducts. elsevierpure.com

Manganese and cobalt pincer complexes have been successfully employed in the acceptorless dehydrogenative coupling of a wide range of alcohols and amines to yield imines. elsevierpure.com For instance, cobalt nanoparticles generated in situ have been shown to catalyze the acceptorless homo- and heterocoupling of primary amines to form imines. dtu.dk These cobalt catalysts also facilitate the coupling of alcohols and amines to produce imines, demonstrating their versatility. dtu.dkacs.org Similarly, manganese pincer complexes exhibit excellent catalytic activity for the conversion of diverse aliphatic and benzylic alcohols with amines into the corresponding imines. elsevierpure.com The field has seen rapid development in the use of these earth-abundant metals to replace precious metal catalysts for such transformations. elsevierpure.comacs.orgexlibrisgroup.comresearchgate.net

Catalytic Mechanisms and Active Sites

The catalytic prowess of cobalt-manganese materials stems from sophisticated electronic and structural properties that facilitate complex reaction pathways.

Mars-van Krevelen (MvK) Mechanism in Redox Processes

The Mars-van Krevelen (MvK) mechanism is a widely accepted model for the catalytic action of mixed metal oxides in oxidation reactions. This mechanism involves a redox cycle where the catalyst is first reduced by the substrate (e.g., an alcohol or hydrocarbon) and subsequently re-oxidized by an oxidizing agent (e.g., O2).

The process unfolds in two key steps:

Substrate Oxidation: The organic substrate adsorbs onto the catalyst surface and reacts with a lattice oxygen atom (O_lat), leading to the formation of the oxidized product and an oxygen vacancy (□) on the catalyst surface.

Substrate + M_ox-O_lat → Product + M_red-□

Catalyst Re-oxidation: The reduced catalyst is then re-oxidized by gas-phase oxygen, which fills the vacancy and restores the catalyst to its initial state.

M_red-□ + 1/2 O₂ → M_ox-O_lat

In some systems, such as cobalt-doped ceria, a novel carbonate-mediated MvK mechanism has been proposed where carbonate species act as active intermediates rather than spectators. rsc.orgnih.gov This pathway is often facet-dependent, meaning its prevalence can vary depending on the exposed crystal planes of the catalyst. rsc.orgnih.gov

Role of Redox Pairs (e.g., Mn⁴⁺/Mn³⁺, Co²⁺/Co³⁺)

The efficiency of the MvK mechanism in cobalt-manganese oxides is intrinsically linked to the presence and interplay of multiple oxidation states for both metals, specifically the Mn⁴⁺/Mn³⁺ and Co²⁺/Co³⁺ redox pairs. scielo.org.ar These redox couples are the cornerstone of the catalyst's ability to readily donate and accept oxygen atoms.

Influence of Synergistic Effects between Cobalt and Manganese

A hallmark of cobalt-manganese mixed oxide catalysts is the strong synergistic effect between the two metals, which results in catalytic activities significantly higher than those of the individual oxides. researchgate.net This synergy manifests in several ways:

Enhanced Redox Properties: The interaction between cobalt and manganese stabilizes higher oxidation states and increases the concentration of the crucial Mn⁴⁺/Mn³⁺ and Co²⁺/Co³⁺ redox pairs. researchgate.netmdpi.com

Improved Oxygen Mobility: The presence of both metals in a mixed oxide lattice can create structural defects and distortions that facilitate the movement of lattice oxygen, a key step in the MvK mechanism. nih.gov

Modified Structural and Electronic Properties: The formation of a Mn-Co solid solution or spinel structure leads to changes in crystal size, surface area, and electronic structure, which can create more active catalytic sites. mdpi.comsciengine.com

This synergy is not merely an additive effect; the combination of cobalt and manganese creates a unique catalytic entity with properties superior to its components. For instance, in methanol synthesis from CO₂, a hybrid catalyst of manganese oxide nanoparticles on a cobalt oxide support showed a turnover frequency 3 to 25 times higher than its parent components, highlighting the importance of the MnO/CoO interface. core.ac.uk

Metal-Ligand Cooperativity in Homogeneous Catalysis (e.g., Pincer Complexes)

In the realm of homogeneous catalysis, cobalt and manganese complexes, particularly those featuring "pincer" ligands, operate through a different but equally cooperative mechanism known as metal-ligand cooperativity (MLC). unl.pt Unlike in heterogeneous catalysis where the bulk material is active, MLC involves the active participation of the ligand, in concert with the metal center, in bond activation and formation. unl.pt

A prominent example of MLC involves the dearomatization and subsequent re-aromatization of a pyridine-based pincer ligand. In this mechanism:

A basic site on the ligand's "arm" abstracts a proton from a substrate molecule (like an alcohol).

This proton transfer is coupled with the transfer of a hydride from the substrate to the metal center.

This process results in the dearomatization of the pyridine ring of the pincer ligand.

The catalyst is regenerated in the product-forming step, where the ligand is re-aromatized.

This cooperative action allows for challenging transformations like the dehydrogenation of alcohols to occur under mild conditions because the ligand actively assists in the key bond-breaking and bond-making steps. unl.pt This avoids changes in the formal oxidation state of the metal, a pathway that is highly favorable for first-row transition metals like cobalt and manganese. unl.pt

Applications of Cobalt Manganese Mixed Oxides in Electrochemical Energy Storage

Lithium-Ion Battery Cathode Materials

In the realm of lithium-ion batteries (LIBs), cobalt-manganese mixed oxides, particularly those with a spinel structure, have been extensively researched as high-performance cathode materials. These materials offer a compelling balance of high operating voltage, good rate capability, and enhanced safety compared to some traditional cathode materials.

The development of cobalt-manganese mixed oxide cathodes often revolves around the spinel crystal structure. The general formula CoₓMn₃₋ₓO₄ represents a range of compositions where cobalt ions substitute manganese ions within the spinel lattice. researchgate.net The parent compound, LiMn₂O₄, is attractive due to the low cost and abundance of manganese. wikipedia.org However, it suffers from capacity fading, often attributed to the dissolution of manganese into the electrolyte and structural instability caused by the Jahn-Teller distortion of Mn³⁺ ions. wikipedia.orgresearchgate.net

The introduction of cobalt is a key strategy to mitigate these issues. Cobalt substitution can help to suppress the Jahn-Teller distortion and improve the structural integrity of the spinel framework during repeated charging and discharging cycles. Materials with integrated layered-spinel structures are also being explored to combine the high capacity of layered components with the high power and stability of the spinel component. anl.govresearchgate.net These composite materials aim to leverage the synergistic effects between the two structures to achieve superior electrochemical performance. researchgate.net

The ideal oxidation states for the transition metals in some nickel-manganese-cobalt (NMC) materials are Mn⁴⁺, Co³⁺, and Ni²⁺. wikipedia.org During charging, cobalt and nickel are oxidized, while Mn⁴⁺ remains inactive, contributing to the structural stability of the material. wikipedia.org

To further improve the performance of cobalt-manganese oxide cathodes, various modification strategies have been developed. These methods aim to enhance cycling stability, increase specific capacity, and improve rate capability.

Doping: Introducing small amounts of other elements (dopants) into the crystal structure is a widely used technique. Doping can stabilize the crystal lattice, enhance ionic conductivity, and suppress undesirable phase transitions. A wide array of elements, including aluminum, zirconium, and sodium, have been investigated as dopants for NCM materials to improve structural and thermal instability. bohrium.com For instance, doping with elements like molybdenum has been shown to form a protective nanolayer on the material's surface, reducing electrolyte corrosion and improving capacity retention. mdpi.com Similarly, multi-lanthanide doping has been demonstrated to enhance cycling stability by forming a protective surface layer and strengthening grain boundaries within the material. nih.gov

Core-Shell Structures: This strategy involves creating particles with a core of one composition and a shell of another. For example, a core rich in a high-capacity material can be encapsulated by a shell that is more stable against the electrolyte. This architecture can protect the core from degradation and reduce side reactions with the electrolyte. frontiersin.org Core-shell structures where the shell is built of isolated nanowires can provide channels for mass transfer and accommodate volume changes during cycling, leading to improved performance. frontiersin.org In some designs, a nickel-rich core provides high capacity, while a cobalt and manganese shell improves stability. eurekalert.org

Table 1: Effect of Modification Strategies on Cathode Performance
MaterialModification StrategyInitial Discharge Capacity (mAh·g⁻¹)Capacity Retention (%)Number of CyclesReference
Li1.2Mn0.54Ni0.13Co0.13O2Unmodified261.270300 mdpi.com
Li1.2Mn0.54Ni0.13Co0.13O2Molybdenum Surface Modification290.582300 mdpi.com
LLOUnmodified-69.8500 nih.gov
LLOMulti-lanthanide Doping-80.4500 nih.gov

The arrangement of cobalt and manganese ions (cation distribution) within the spinel or layered structure significantly influences the battery's performance. An ordered arrangement is generally preferred as it provides clear pathways for lithium ions to move in and out of the structure. Cation mixing, where cations occupy sites normally reserved for lithium ions, can impede this movement and lead to lower rate capability.

The diffusion of lithium ions is a critical factor determining how quickly a battery can be charged and discharged. Molecular dynamics simulations have been used to study the self-diffusion of lithium in spinel materials. randallcygan.comresearchgate.net These studies show that the diffusion coefficient of lithium can decrease significantly as the cathode becomes fully lithiated (discharged). randallcygan.comresearchgate.net Doping can also affect the rate of lithium diffusion; simulations have suggested that while low levels of certain dopants might slightly increase diffusion, higher levels tend to decrease it. randallcygan.com The incorporation of manganese dopants into a Co₃O₄ structure has been shown to promote lithium-ion diffusion and reduce charge transfer resistance. confex.com

Sodium-Ion Battery Electrode Materials

The abundance and low cost of sodium have spurred interest in sodium-ion batteries (SIBs) as an alternative to LIBs. Cobalt-manganese mixed oxides are also being actively explored as electrode materials for these systems.

Layered cobalt-manganese oxides, particularly those with a P2-type structure, have shown promise as cathodes for SIBs. researchgate.netpublicationslist.org The general formula for these materials is often expressed as NaₓCoᵧMn₁₋ᵧO₂. Research has shown that the ratio of cobalt to manganese plays a crucial role in the material's electrochemical properties. researchgate.net

Studies on P2-Na₀.₆₇MnₓCo₁₋ₓO₂ have indicated that cobalt-rich compositions tend to exhibit high structural stability and superior capacity retention. researchgate.net In contrast, manganese-rich phases often deliver higher initial discharge capacities. researchgate.net For example, a study on Na₀.₇Co₀.₁₁Mn₀.₈₉O₂₊z showed an initial discharge capacity of 138 mAh g⁻¹ and better capacity retention compared to its cobalt-free counterpart. researchgate.net

Table 2: Electrochemical Performance of P2-Type Cobalt-Manganese Oxides in SIBs
MaterialInitial Discharge Capacity (mAh g⁻¹) @ 0.3CDischarge Capacity after 20 Cycles (mAh g⁻¹)Reference
Na₀.₇MnO₂₊z (Co-free)13875 researchgate.net
Na₀.₇Co₀.₁₁Mn₀.₈₉O₂₊z (Co-doped)13892 researchgate.net

A primary challenge in developing SIBs is the larger ionic radius of Na⁺ (1.02 Å) compared to Li⁺ (0.76 Å). This size difference leads to greater volumetric changes and mechanical stress in the electrode material during the insertion and extraction of sodium ions, which can result in poor cycling stability. researchgate.netresearchgate.net

Strategies to address these challenges include:

Cationic Doping: Similar to LIBs, doping with other metal ions can enhance structural stability. Cobalt doping, in particular, has been shown to improve electrical conductivity and Na⁺ diffusion in manganese-based layered oxides. researchgate.net It can also help to reduce the irreversible structural distortions caused by the Jahn-Teller effect of Mn³⁺ ions. researchgate.net

Structural Engineering: Designing materials with more open and stable crystal structures is crucial. The P2-type layered structure is often favored because it can better accommodate the larger sodium ions compared to some other structures. acs.org

Particle Morphology Control: The size and shape of the electrode particles can impact performance. Sub-micrometer-sized particles can offer shorter diffusion paths for sodium ions and better accommodate strain, potentially leading to improved cycle life. researchgate.net

Supercapacitor Applications

Supercapacitors, also known as ultracapacitors, are energy storage devices that offer high power density, rapid charge-discharge cycles, and long operational lifetimes. wikipedia.org The performance of a supercapacitor is largely dictated by the properties of its electrode materials. Cobalt-manganese mixed oxides are particularly suited for pseudocapacitor applications, a type of supercapacitor that leverages fast and reversible Faradaic reactions to store charge.

The charge storage mechanism in cobalt-manganese mixed oxide electrodes is primarily based on pseudocapacitance, which arises from fast and reversible Faradaic redox reactions occurring at or near the surface of the electrode material. wikipedia.orgnih.gov This process is distinct from the electrostatic charge storage in electric double-layer capacitors (EDLCs). The multiple oxidation states of both cobalt and manganese are central to these redox reactions, allowing for effective charge transfer. frontiersin.orgacs.org

In an alkaline electrolyte, the pseudocapacitive behavior of cobalt-manganese oxides involves the following reversible redox reactions:

Manganese Oxide: The charge storage in manganese dioxide (MnO₂) involves the intercalation/deintercalation of electrolyte cations (like K⁺ or Na⁺) or protons (H⁺) into the MnO₂ structure, accompanied by the reversible redox transition between Mn³⁺ and Mn⁴⁺. nih.govacs.org The reaction can be represented as: MnO₂ + C⁺ + e⁻ ↔ MnOOC where C⁺ represents a cation from the electrolyte.

Cobalt Oxide: For cobalt oxide (e.g., Co₃O₄), the charge storage mechanism involves the reversible conversion between different oxidation states of cobalt (Co²⁺, Co³⁺, and Co⁴⁺) through reactions with hydroxide (B78521) ions (OH⁻) from the alkaline electrolyte. These reactions can be summarized as: Co₃O₄ + OH⁻ ↔ 3CoOOH + e⁻ CoOOH + OH⁻ ↔ CoO₂ + H₂O + e⁻

To maximize the performance of supercapacitors based on cobalt-manganese mixed oxides, significant research has focused on optimizing the electrode materials. Key strategies include controlling the morphology, creating composite structures, and tuning the elemental composition. frontiersin.orgfrontiersin.org

Morphological Control: The specific capacitance of the electrode is highly dependent on its morphology, surface area, and pore size distribution. frontiersin.orgfrontiersin.org Nanostructured materials, such as nanowires, nanogranules, and hierarchical micro-flower structures, provide a large surface area, which increases the number of active sites for redox reactions and facilitates efficient ion transport from the electrolyte. nih.govbohrium.com For instance, a nanostructured Co-doped Mn₃O₄ with a granule diameter of 20–60 nm has demonstrated a very high specific capacitance. nih.gov

Composite Materials: To overcome the inherently low electrical conductivity of metal oxides, they are often combined with highly conductive carbon-based materials like vapor-grown carbon nanofibers (VGCF). frontiersin.orgelectrochemsci.org These composites exhibit enhanced rate capability and cycling stability. The carbon nanofibers form a conductive network that improves electron transport, while the cobalt-manganese oxide provides the high pseudocapacitive charge storage. electrochemsci.org

Compositional Tuning: The ratio of cobalt to manganese can be adjusted to fine-tune the electrochemical properties. Research has shown that doping manganese oxide with an optimal amount of cobalt can significantly increase the specific capacitance. nih.govnih.gov For example, a 5% cobalt-doped manganese dioxide has been shown to achieve a specific capacitance of 1050 F/g at a current density of 0.5 A/g. acs.orgresearchgate.net

Below is an interactive data table summarizing the performance of various cobalt-manganese mixed oxide-based supercapacitor electrodes from recent research findings.

Electrode MaterialSynthesis MethodElectrolyteSpecific Capacitance (F/g)Current Density/Scan RateCycling Stability
(Co, Mn)₃O₄ NanogranulesCo-precipitation6M KOH2701.05 A/g57.7% retention after 2000 cycles
5% Co-doped MnO₂Hydrothermal1M Na₂SO₄10500.5 A/g92.7% retention after 10,000 cycles
Co-doped MnO₂Hydrothermal1M MgSO₄5271 A/gNot specified
Cobalt-manganese oxide/VGCFThermal decomposition1M KOH6305 mV/s95% retention after 10,000 cycles
MnCo₂O₄.₅@NiCo₂O₄HydrothermalNot specified3251 A/g70.5% retention after 3,000 cycles

Supercapattery Systems

Supercapatteries, also known as hybrid supercapacitors, are a class of energy storage devices that aim to merge the high energy density of batteries with the high power density and long cycle life of supercapacitors. researchgate.net This is achieved by combining a battery-type electrode with a capacitor-type electrode in the same device. researchgate.net

In a typical supercapattery configuration, cobalt-manganese mixed oxides serve as the battery-type positive electrode (cathode), while a carbon-based material, such as activated carbon (AC), acts as the capacitive negative electrode (anode). researchgate.netfigshare.com

Battery-Type Electrode (Cathode): The cobalt-manganese oxide electrode stores charge through Faradaic redox reactions, similar to a battery. This allows for a higher energy storage capacity compared to a conventional supercapacitor electrode. researchgate.net The charge-discharge process involves ion intercalation and deintercalation, which is characteristic of battery materials.

Capacitive Electrode (Anode): The activated carbon electrode stores charge primarily through the non-Faradaic process of ion adsorption at the electrode-electrolyte interface, forming an electric double-layer. This process is highly reversible and allows for rapid charging and discharging, contributing to the high power density of the device. researchgate.net

By carefully balancing the mass and charge storage capacity of the two electrodes, the operating voltage window of the supercapattery can be extended beyond that of symmetric supercapacitors, which directly contributes to an increase in energy density (since Energy ∝ Voltage²). frontiersin.org

The integration of battery-type cobalt-manganese oxide electrodes with capacitive carbon electrodes in a supercapattery system leads to a significant enhancement in both energy and power densities compared to conventional supercapacitors. researchgate.netacs.org

The high specific capacity of the cobalt-manganese oxide electrode provides the foundation for high energy density, while the fast kinetics of the activated carbon electrode ensures high power density. researchgate.net Researchers have developed various cobalt-manganese oxide-based supercapatteries with impressive performance metrics. For instance, a device using holey two-dimensional manganese cobalt oxide nanosheets as the positive electrode and activated carbon as the negative electrode delivered a high specific energy density of 33.8 Wh/kg at a power density of 318.9 W/kg. researchgate.net Another study on a hybrid supercapacitor with Mn-doped Co₃O₄ reported an energy density of 36 Wh/kg and a power density of 4274 W/kg. acs.org

The table below presents the performance metrics of recently developed supercapattery systems utilizing cobalt-manganese mixed oxide electrodes.

Supercapattery SystemEnergy Density (Wh/kg)Power Density (W/kg)Cycling Stability
Holey 2D MnCo₂O₄ // AC33.8318.9~85% retention after 10,000 cycles
Mn-doped Co₃O₄ // AC364274Not specified
MnCoFeO₄ based18.85337.5092.86% retention after 1000 cycles
Co-doped MnO₂ // AC79.636094.8% retention after 15,000 cycles

Structure Function Relationships in Cobalt Manganese Mixed Oxides

Influence of Stoichiometry (Co:Mn Ratio) on Electronic Structure and Catalytic Properties

The stoichiometry of cobalt-manganese mixed oxides, defined by the cobalt-to-manganese ratio, critically dictates the material's electronic structure and, consequently, its catalytic performance. Variations in the Co:Mn ratio lead to significant changes in the crystal structure, the distribution of metal ion valences, and the electronic conductivity of the material. These modifications directly impact the catalytic activity in a range of redox reactions. mdpi.com

In the CoₓMn₃₋ₓO₄ spinel system, the ratio of cobalt to manganese influences the phase composition and the distribution of cations between the tetrahedral and octahedral sites within the spinel lattice. mdpi.com This, in turn, affects the electronic properties. For instance, increasing the manganese content in a cobalt spinel has been shown to enhance its electrical conductivity up to a certain point. researchgate.net This is attributed to the mixed valence states of manganese (Mn²⁺, Mn³⁺, Mn⁴⁺) and cobalt (Co²⁺, Co³⁺), which facilitate electron hopping and improve charge transport. The specific Co:Mn ratio determines the prevalence of certain valence states and the ease of these electronic transitions.

Research has demonstrated that the catalytic activity of cobalt-manganese oxides for various oxidation reactions is highly dependent on the Co:Mn stoichiometry. For the oxidation of volatile organic compounds (VOCs), a strong synergistic effect is observed at specific Co:Mn ratios, leading to enhanced low-temperature reducibility which is a key factor in catalytic oxidation. researchgate.net The introduction of cobalt into the manganese oxide structure can also suppress structural distortions, leading to a more stable and active catalyst. researchgate.net

The electronic structure, including the band gap, is also tuned by the Co:Mn ratio. A change in the cation distribution, prompted by stoichiometry adjustments, can significantly decrease the bandgap, which is beneficial for catalytic processes that involve electron transfer. mdpi.com For example, a shift in the CoMn₂O₄ structure can reduce the bandgap to one-third of its original value. mdpi.com The following table summarizes the effect of Co content on the lattice parameters of Na₀.₅₀(CoₓMn₁₋ₓ)O₂. researchgate.net

Co Content (x)Lattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)
0.1572.86511.23
0.2112.86011.22
0.2612.85511.21

This table is generated based on data indicating a near-linear decrease in the 'a' lattice parameter with increasing Co content. researchgate.net

Impact of Cation Distribution (Tetrahedral vs. Octahedral Sites) on Material Performance

In spinel cobalt-manganese oxides, the distribution of cobalt and manganese cations between the tetrahedral (A) and octahedral (B) sites is a crucial factor that governs the material's performance. mdpi.com The specific arrangement of cations influences the electronic, magnetic, and catalytic properties of the oxide. The distribution is not fixed and can be affected by the synthesis method and the Co:Mn stoichiometry. mdpi.com

The catalytic activity of these materials is often linked to the nature of the cations in the octahedral sites, which are typically considered the active centers. rsc.org However, the cations in the tetrahedral sites also play a significant role. For instance, creating cation vacancies at the tetrahedral sites can enhance the activity of less active Co ions at these sites for the oxygen evolution reaction (OER). rsc.org

The electronic conductivity of CoₓMn₃₋ₓO₄ spinels is directly related to the cation distribution. The ability for electron hopping between different metal ions (e.g., Co²⁺/Co³⁺ and Mn³⁺/Mn⁴⁺) located on adjacent octahedral and tetrahedral sites is fundamental to their conductive properties. mdpi.com A redistribution of the same ions between the tetrahedral and octahedral sites can have a profound effect on the band gap and, consequently, the catalytic properties. mdpi.com

Role of Metal Ion Valences and Redox Transitions in Electrochemical and Catalytic Processes

The performance of cobalt-manganese mixed oxides in electrochemical and catalytic applications is intrinsically linked to the variable valence states of both cobalt (Co²⁺, Co³⁺, Co⁴⁺) and manganese (Mn²⁺, Mn³⁺, Mn⁴⁺) and the ease with which they undergo redox transitions. mdpi.comresearchgate.net These redox couples facilitate charge transfer processes that are fundamental to reactions such as oxygen evolution, oxygen reduction, and the oxidation of organic compounds. mdpi.com

The presence of mixed valence states allows for facile electron hopping, which is crucial for high electronic conductivity and catalytic activity. mdpi.com For instance, in the context of pseudocapacitive energy storage, the transition between Mn⁴⁺ and Mn³⁺ is responsible for the charge storage mechanism in Co-doped MnO₂. acs.org The introduction of cobalt can enhance the electrical conductivity and specific capacitance by facilitating these redox transitions. acs.orgnih.gov

In catalytic oxidation, the redox properties of the Co-Mn oxide play a determining role. researchgate.net The synergistic interaction between cobalt and manganese creates a system with enhanced low-temperature reducibility, which is a key factor for the catalytic oxidation of VOCs. researchgate.net The ability of the metal ions to easily change their oxidation state allows for an efficient catalytic cycle involving the transfer of oxygen atoms.

The following table provides examples of redox transitions observed in cobalt and manganese oxides during electrochemical processes:

Metal IonInitial Valence StateFinal Valence StateAssociated Process
CobaltCo²⁺Co³⁺Oxygen Evolution Reaction researchgate.net
CobaltCo³⁺Co⁴⁺Oxygen Evolution Reaction researchgate.net
ManganeseMn³⁺Mn⁴⁺Pseudocapacitance acs.org

Effects of Structural Distortions and Defects on Material Performance

Structural distortions and defects within the crystal lattice of cobalt-manganese mixed oxides can have a profound impact on their material performance, particularly in catalysis and electrochemistry. These imperfections can alter the electronic structure, create active sites, and influence ion diffusion pathways.

One of the most significant structural distortions in manganese-rich oxides is the Jahn-Teller effect, which arises from the presence of Mn³⁺ ions in an octahedral coordination environment. researchgate.net This distortion can affect the local electronic structure and the stability of the material. The substitution of manganese with cobalt has been shown to suppress this structural distortion, leading to a more symmetric and stable crystal structure, which can be beneficial for catalytic applications. researchgate.net

Defects such as cation vacancies can also play a crucial role. For example, cation vacancies at the tetrahedral sites of a cobalt spinel oxide can enhance the catalytic activity for the oxygen evolution reaction. rsc.org These vacancies can act as active sites or modify the electronic properties of the neighboring metal ions. The formation of oxygen vacancies is also a key aspect of the catalytic mechanism for oxidation reactions, as they can facilitate the adsorption and activation of reactant molecules. mdpi.com

The morphology and crystalline size of the material, which can be influenced by defects and doping, also affect its performance. For instance, in Co-doped MnO₂, an increase in cobalt content can lead to a decrease in crystalline size and changes in morphology from nanowires to agglomerated microspheres. acs.org These morphological changes have a direct impact on the material's pseudocapacitive performance. acs.org The weakening of Mn-O bonds associated with structural distortions can also be a primary reason for enhanced catalytic activity. nih.gov

Synergistic Interactions between Cobalt and Manganese in Diverse Applications

The combination of cobalt and manganese in mixed oxides often leads to synergistic interactions that result in enhanced performance in a variety of applications, surpassing the capabilities of the individual oxides. researchgate.net This synergy arises from a combination of electronic, structural, and chemical effects.

In catalysis, particularly for the oxidation of volatile organic compounds (VOCs), a strong synergistic effect between manganese and cobalt species contributes to superior low-temperature reducibility, a critical factor for efficient catalytic activity. researchgate.net The presence of both metals facilitates redox cycles that are more efficient than those in the single-metal oxides. This cooperative effect is also evident in electrocatalysis, where Co-Mn mixed oxides are used for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR). mdpi.com

For energy storage applications, such as supercapacitors, the synergy between cobalt and manganese is also well-documented. The incorporation of cobalt into manganese dioxide nanostructures can significantly improve electrical conductivity and enhance the specific capacitance. nih.gov This is attributed to the improved charge transport facilitated by the mixed-valence states of both metals and the modified morphology of the material. acs.org

The nature of this synergistic interaction can also be seen at the electronic level. The interaction between cobalt and manganese can lead to a redistribution of electron density, which can lower the energy barrier for catalytic reactions. rsc.org For instance, the design of double exchange pathways like Co²⁺(eg²)–O–Mn³⁺(eg¹) can facilitate electron transfer during electrocatalysis. acs.org This intimate electronic coupling between the two metal centers is a key aspect of their synergistic behavior. The specific composition, such as in CoₓMn₃₋ₓO₄ spinels, allows for a tuning of these synergistic properties for optimized performance in applications ranging from catalysis to energy storage and conversion. mdpi.com

Future Research Directions for Cobalt Manganese Mixed Oxides

Development of Novel Synthesis Routes for Tailored Morphologies and Compositions

Future research will prioritize the development of sophisticated synthesis techniques that offer precise control over the morphology, composition, and crystal structure of cobalt-manganese mixed oxides. While traditional methods like solid-state reactions and co-precipitation have been widely used, the focus is shifting towards more advanced, solution-based routes that allow for milder reaction conditions and greater command over the final product's characteristics. nih.govmdpi.com

Key areas of exploration include:

Advanced Solution-Based Methods: Techniques such as hydrothermal, solvothermal, and microwave-assisted synthesis are being refined to produce cobalt-manganese oxides with specific nanostructures like nanowires, nanotubes, and hierarchical assemblies. acs.orgfrontiersin.org These methods allow for tuning parameters like temperature, pressure, and solvent to control particle size, surface area, and porosity, which are critical for catalytic and energy storage performance. frontiersin.org

Phase and Compositional Control: A significant challenge lies in synthesizing cobalt-manganese spinels (CoₓMn₃₋ₓO₄) with simultaneously controlled crystallographic phases (cubic vs. tetragonal) and precise Co/Mn ratios, as these factors are intrinsically linked. nih.gov A reported solution-based oxidation-precipitation and crystallization route has demonstrated the ability to tune these properties independently over a wide compositional range at modest temperatures. nih.gov For instance, altering the order of reactant addition (e.g., dripping Mn²⁺ into a Co²⁺ solution versus the reverse) can selectively yield cubic or tetragonal spinel phases. nih.gov

Morphology Engineering: The goal is to create tailored morphologies that maximize active sites and facilitate efficient mass and charge transport. This includes the synthesis of porous microspheres, exfoliated 2D nanosheets, and core-shell structures. researchgate.netacs.org For example, cobalt-doped manganese oxide nanosheets have been synthesized via the exfoliation of layered precursors, resulting in a high surface-to-volume ratio beneficial for electrocatalysis. acs.org

Below is a table summarizing various synthesis methods and their influence on the resulting material properties.

Synthesis MethodPrecursorsKey ParametersResulting Morphology/PhaseReference
Co-precipitation Cobalt(II) & Manganese(II) nitrates/acetatespH, Temperature, Aging timeNanoparticles, Spinel oxides (e.g., MnCo₂O₄) mdpi.com
Hydrothermal Cobalt(II) & Manganese(II) saltsTemperature (120-200°C), Time, Urea as precipitantNanowires, Hierarchical nanostructures, α- and γ-MnO₂ phases mdpi.comacs.org
Sol-gel Metal chlorides in reverse micellesOrganic phase (e.g., soybean oil), Stirring speedNanotubes, Nanorods
Solution-based Oxidation Co²⁺ and Mn²⁺ saltsOrder of reactant addition, Temperature (180°C)Ultrasmall (~10 nm) cubic or tetragonal spinels nih.gov
Electrospinning Cobalt(II) & Manganese(II) acetates with PVPVoltage (e.g., 25 kV), Calcination temp. (e.g., 600°C)Spinel nanofibers mdpi.com

Advanced Characterization for In-Operando and In-Situ Studies

A deeper understanding of the structure-property relationships in cobalt-manganese oxides requires moving beyond conventional ex-situ characterization. The future of this field lies in the application of advanced in-situ and operando techniques to observe the material's dynamic changes under actual operating conditions. lbl.govrsc.org

Key research directions include:

Synchrotron-Based Techniques: The use of powerful X-ray techniques at synchrotron facilities is crucial. rsc.orgrsc.org

In-situ X-ray Diffraction (XRD): This technique allows for real-time monitoring of crystallographic phase transformations during processes like catalyst activation or battery cycling. acs.orgnih.gov For example, in-situ XRD has been used to observe the reduction of CoₓMn₃₋ₓO₄ to form (Mn,Co)O solid solutions and subsequently metallic cobalt and MnO under a hydrogen atmosphere. nih.gov

In-situ/Operando X-ray Absorption Spectroscopy (XAS): XAS provides critical information on the oxidation states and local coordination environments of cobalt and manganese atoms as they participate in electrochemical or catalytic reactions. nih.govlbl.gov

Ambient Pressure X-ray Photoelectron Spectroscopy (APXPS): APXPS can reveal the surface composition and chemical states of the catalyst in the presence of reactant gases and at elevated temperatures, providing insight into reaction mechanisms. lbl.gov

Probing Reaction Intermediates: Combining these characterization tools will enable the identification of transient species and active sites that are critical to catalytic cycles, such as in the oxygen evolution reaction (OER) or Fischer-Tropsch synthesis. researchgate.netlbl.gov These insights are vital for understanding why combining cobalt and manganese can lead to synergistic effects. lbl.govmdpi.com

Rational Design of Materials through Advanced Computational Approaches

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the discovery and design of new cobalt-manganese mixed oxides. These approaches provide atomic-level insights that can guide experimental synthesis and testing.

Future research will focus on:

Predicting Stable Structures and Compositions: DFT calculations can be used to predict the stability of different CoₓMn₃₋ₓO₄ spinel structures and the distribution of Co and Mn cations between tetrahedral and octahedral sites. mdpi.com This information is critical as cation distribution significantly impacts the material's electronic and magnetic properties. mdpi.com

Understanding Reaction Mechanisms: Computational studies can elucidate reaction pathways and determine the binding energies of intermediates on catalyst surfaces. researchgate.net For instance, DFT calculations have been used to show that incorporating manganese into the cobalt oxide spinel lattice can lead to ideal binding energies for OER intermediates, explaining its high activity. researchgate.net

Screening for Optimal Properties: High-throughput computational screening can rapidly evaluate a large number of potential compositions and structures to identify candidates with desired properties, such as optimal band gaps for photocatalysis or high stability against dissolution in acidic media. researchgate.net This rational design approach can significantly reduce the time and effort required in the laboratory.

Expanding Applications in Emerging Technologies and Sustainable Processes

While cobalt-manganese oxides are already studied for applications like batteries and catalysis, future research will explore their potential in other emerging and sustainable technologies. mdpi.comfrontiersin.org

Promising areas include:

Advanced Energy Storage: Beyond conventional Li-ion batteries, these materials are being investigated for high-performance supercapacitors and aqueous Zn-ion hybrid supercapacitors. frontiersin.orgresearchgate.netnih.gov The incorporation of cobalt into manganese dioxide has been shown to significantly enhance pseudocapacitive performance, achieving high specific capacitance and excellent cycle stability. nih.gov

Electrocatalytic Water Splitting: There is a strong focus on developing noble-metal-free catalysts for both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER). researchgate.netacs.orgresearchgate.net Co-doped MnO₂ nanosheets, for example, have shown promise as stable and efficient HER catalysts in alkaline media. acs.org

Sustainable Chemical Production: Cobalt-manganese oxides are effective catalysts for Fischer-Tropsch synthesis, a process that converts syngas (CO and H₂) into liquid fuels. lbl.govacs.org Research aims to understand how the Co-Mn interaction suppresses the formation of methane and promotes the production of more valuable long-chain hydrocarbons. lbl.gov

Environmental Remediation and Sensors: The redox properties of these oxides make them suitable for the catalytic oxidation of volatile organic compounds (VOCs) and pollutants in wastewater. mdpi.com They are also being developed as highly efficient and selective electrochemical sensors for molecules like hydrogen peroxide. researchgate.net

Strategies for Enhanced Stability and Durability in Applied Systems

A major hurdle for the practical implementation of cobalt-manganese oxides, particularly in harsh electrochemical environments like acidic water electrolysis, is their long-term stability. researchgate.netresearchgate.net Overcoming dissolution and structural degradation is a critical area for future research.

Key strategies to be explored include:

Doping and Compositional Optimization: Incorporating other elements or precisely tuning the Co/Mn ratio can significantly enhance stability. It has been demonstrated that incorporating Mn into the Co₃O₄ spinel lattice can extend the catalyst's lifetime in acidic electrolytes by two orders of magnitude while maintaining high activity for the OER. researchgate.net

Protective Coatings and Hybrid Materials: Creating composite materials, for instance by anchoring the oxide nanoparticles on robust supports like carbon nanotubes or graphene, can improve conductivity and prevent agglomeration and dissolution. nih.govfrontiersin.org

Understanding Degradation Mechanisms: Utilizing operando characterization techniques in combination with computational modeling can elucidate the fundamental mechanisms of material degradation. researchgate.net For example, studies have focused on understanding how factors like the Mn oxidation state and Mn-O bond covalency influence the driving forces for dissolution in acidic media. researchgate.net By understanding why materials fail, researchers can develop targeted strategies to design more durable next-generation cobalt-manganese oxides.

Q & A

Q. How can phase transitions in cobalt-manganese (1/3) alloys be monitored in real time?

  • Methodological Answer : Use in-situ XRD or Raman spectroscopy during thermal annealing (25–600°C). For magnetic phase transitions, employ temperature-dependent SQUID measurements (2–400 K). Calibrate heating rates (<5°C/min) to avoid kinetic artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.